(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Description
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Properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFETSXXFSLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
CAS Number: 1026201-95-5
This technical guide provides a comprehensive overview of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific molecule, this guide combines information from chemical supplier databases with general principles from medicinal chemistry concerning the trifluoromethoxy group.
Chemical and Physical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes the key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1026201-95-5 | [1] |
| Molecular Formula | C₈H₆BrF₃O₂ | [2] |
| Molecular Weight | 271.03 g/mol | [2] |
| MDL Number | MFCD09999512 | [2] |
| Physical Form | Liquid | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. Benzyl alcohols are commonly synthesized via the reduction of the corresponding benzoic acid or benzaldehyde. A potential synthetic workflow is outlined below.
Representative Synthetic Workflow
This diagram illustrates a general, two-step process for the synthesis of this compound from the corresponding benzoic acid.
Caption: Representative synthesis of this compound.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic and physicochemical properties.[2][3] While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the presence of the -OCF₃ group suggests its potential as a building block for creating more complex molecules with desirable pharmaceutical characteristics.
Key Attributes of the Trifluoromethoxy Group:
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[2][3]
-
Metabolic Stability: Compared to a methoxy (-OCH₃) group, the trifluoromethoxy group is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and reduced potential for the formation of reactive metabolites.[2]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, affecting a molecule's ionization state and its interactions with biological targets.[3]
The combination of a bromine atom (a common site for further chemical modification via cross-coupling reactions) and the trifluoromethoxy group makes this compound a potentially useful intermediate for synthesizing novel drug candidates.
Safety and Handling
Based on available supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a fluorinated aromatic alcohol that, while not extensively studied in its own right, possesses structural features that make it a valuable building block in synthetic and medicinal chemistry. The presence of the trifluoromethoxy group imparts properties that are highly sought after in drug design, such as enhanced lipophilicity and metabolic stability. Further research is required to elucidate the specific biological activities and potential applications of this compound and its derivatives.
References
An In-depth Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring imparts unique physicochemical properties that are valuable for the synthesis of novel compounds. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a summary of the available physicochemical properties, a plausible experimental protocol for its synthesis, and contextual visualizations relevant to its application in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1026201-95-5 | [1] |
| Molecular Formula | C₈H₆BrF₃O₂ | [1] |
| Molecular Weight | 271.03 g/mol | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Note: Experimental values for properties such as melting point, boiling point, pKa, logP, and solubility are not currently available in the cited literature. These values would need to be determined experimentally or through computational prediction.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzoyl chloride. The precursor, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, is commercially available, suggesting the following plausible synthetic route.
Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride
Materials:
-
3-Bromo-5-(trifluoromethoxy)benzoyl chloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench the excess sodium borohydride by the dropwise addition of deionized water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Role in Drug Discovery and Visualizations
While specific biological activities or signaling pathway involvements for this compound have not been reported, its structural motifs are of significant interest in drug discovery. The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a common strategy to enhance the pharmacological profile of lead compounds.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthesis of this compound from its corresponding benzoyl chloride.
Significance of Fluorination in Medicinal Chemistry
The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence a molecule's properties. The diagram below illustrates the logical relationship between the incorporation of trifluoromethoxy groups and the enhancement of drug-like properties.
Conclusion
This compound represents a valuable building block for the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physicochemical properties are yet to be published, its synthesis is achievable through standard organic chemistry techniques. The strategic incorporation of the trifluoromethoxy group is a key design element in modern medicinal chemistry, and this compound provides a platform for accessing such structures. Further research to characterize its properties and explore its applications is warranted.
References
Technical Guide: Elucidation of the Chemical Structure of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (3-bromo-5-(trifluoromethoxy)phenyl)methanol. It includes its chemical identity, predicted physicochemical properties, and expected spectroscopic data based on its structure. Furthermore, this document outlines detailed protocols for plausible synthetic routes, namely the reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde and 3-bromo-5-(trifluoromethoxy)benzoic acid. The guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Properties
This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-5-(trifluoromethoxy)benzyl alcohol |
| CAS Number | 1026201-95-5 |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol |
| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) |
| Predicted LogP | ~2.5-3.0 |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected data for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | s | 1H | Ar-H |
| ~7.30 | s | 1H | Ar-H |
| ~7.20 | s | 1H | Ar-H |
| ~4.70 | d | 2H | -CH₂OH |
| ~1.90 | t | 1H | -CH₂OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~149.5 (q, J ≈ 2 Hz) | C-OCF₃ |
| ~142.0 | C-CH₂OH |
| ~124.0 | C-Br |
| ~123.5 | Ar-CH |
| ~120.4 (q, J ≈ 258 Hz) | -OCF₃ |
| ~119.0 | Ar-CH |
| ~115.5 | Ar-CH |
| ~64.0 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1280-1240 | Strong | C-F stretch (asymmetric) |
| 1220-1180 | Strong | C-F stretch (symmetric) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
| 700-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 270/272 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 253/255 | Medium | [M-OH]⁺ |
| 241/243 | Medium | [M-CH₂OH]⁺ |
| 191 | Medium | [M-Br]⁺ |
| 163 | High | [M-Br-CO]⁺ |
Experimental Protocols for Synthesis
Two common and effective methods for the synthesis of this compound are the reduction of the corresponding benzaldehyde or benzoic acid.
Synthesis via Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
This method utilizes a mild reducing agent, sodium borohydride, to selectively reduce the aldehyde functionality.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis via Reduction of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
This route requires a stronger reducing agent, lithium aluminum hydride, to reduce the carboxylic acid.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH, LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Washing and Purification: Wash the filter cake with THF. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Structure Elucidation Workflow
The logical process for confirming the structure of a synthesized compound is outlined below.
Conclusion
This technical guide has detailed the key characteristics and methods for the structural elucidation of this compound. The predicted spectroscopic data provides a benchmark for the analytical characterization of this compound. The outlined synthetic protocols offer reliable methods for its preparation, enabling its use in further research and development in the fields of pharmaceuticals, agrochemicals, and materials science. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of (3-bromo-5-(trifluoromethoxy)phenyl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the starting materials, reaction schemes, and detailed experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and logical workflows are visualized using diagrams.
Introduction
This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile building block in organic synthesis. The trifluoromethoxy group, in particular, can impart desirable properties to target molecules, such as increased metabolic stability, lipophilicity, and binding affinity. This guide outlines the most common and practical laboratory-scale syntheses of this important intermediate.
Synthetic Pathways
The synthesis of this compound typically proceeds through two main strategic approaches, both starting from commercially available or readily synthesized precursors.
Route 1: Reduction of 3-Bromo-5-(trifluoromethoxy)benzoic acid. Route 2: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
The selection of the route often depends on the availability and cost of the starting materials. Both pathways are reliable and can be performed with standard laboratory equipment.
Figure 1: Overview of the primary synthetic pathways to this compound.
Synthesis of Starting Materials
Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid
A common method for the synthesis of this benzoic acid derivative is through the Grignard reaction of 1-bromo-3-(trifluoromethoxy)benzene followed by quenching with carbon dioxide.
solubility of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol in organic solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS: 1026201-95-5) is limited. This guide provides available qualitative information for a structurally similar compound and outlines a general experimental protocol for determining solubility.
Introduction
This compound is a fluorinated organic compound. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This document summarizes the available solubility information and provides a standardized methodology for its experimental determination.
Solubility Data
No specific quantitative solubility data for this compound was found in publicly accessible literature. However, information is available for the structurally analogous compound, (3-Bromo-5-(trifluoromethyl)phenyl)methanol, which can serve as a preliminary reference. It is important to note that the substitution of a trifluoromethoxy group for a trifluoromethyl group can influence solubility, and the data below should be used as a directional guide only.
Table 1: Qualitative Solubility of a Structurally Similar Compound
| Compound Name | CAS Number | Solvent | Solubility |
| (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 | Ethanol | Soluble[1] |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | ||
| Dimethylformamide (DMF) | Soluble[1] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in organic solvents using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
-
Mobile phase for HPLC
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration within the calibration range of the HPLC method.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Perform a series of serial dilutions to create at least five calibration standards of different known concentrations.
-
-
HPLC Analysis:
-
Analyze the calibration standards using the developed HPLC method to construct a calibration curve (peak area vs. concentration).
-
Analyze the diluted samples of the saturated solutions under the same HPLC conditions.
-
Determine the concentration of the analyte in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
References
Technical Guide: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides a detailed overview of the chemical properties, potential synthesis, and analytical characterization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. It also situates the molecule within the context of modern drug discovery workflows.
Core Compound Data and Physicochemical Properties
This compound (CAS No: 1026201-95-5) is a halogenated and fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine atoms, including altered lipophilicity, metabolic stability, and binding interactions.
Quantitative data for the target compound and its close structural analog, (3-Bromo-5-(trifluoromethyl)phenyl)methanol, are summarized below for comparison.
| Property | This compound | (3-Bromo-5-(trifluoromethyl)phenyl)methanol (Analogue) |
| Molecular Formula | C₈H₆BrF₃O₂ | C₈H₆BrF₃O[1] |
| Molecular Weight | 271.03 g/mol | 255.03 g/mol [1] |
| CAS Number | 1026201-95-5 | 172023-97-1 |
| Appearance | Not specified (Expected: Solid or Oil) | Colorless Liquid[1] |
| Boiling Point | Not specified | 243 °C at 760 mmHg[1] |
| Density | Not specified | 1.667 g/cm³[1] |
| Flash Point | Not specified | 100.8 °C[1] |
| Solubility | Not specified | Soluble in ethanol, DMSO, DMF[1] |
Note: Extensive experimental data for this compound is not widely available in public literature. Data for the trifluoromethyl analogue is provided for illustrative purposes.
Experimental Protocols
Proposed Synthesis Protocol
A plausible and efficient synthesis route for this compound involves the chemical reduction of its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethoxy)benzoic acid, which is a known chemical intermediate.
Step 1: Acquisition of Precursor
-
Precursor: 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-90-7).[2]
-
This starting material can be sourced from commercial chemical suppliers or synthesized via established organic chemistry methods.
Step 2: Reduction of Carboxylic Acid to Benzyl Alcohol This protocol is a representative procedure for the reduction of a benzoic acid derivative to a benzyl alcohol using a mild and selective reducing agent like borane dimethyl sulfide complex.
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Borane dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.5 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction releases hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product, this compound.
Analytical Characterization Protocols
Protocol 1: Purity Analysis by HPLC-MS This method is designed to determine the purity of the synthesized compound and confirm its molecular weight.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV-DAD at 220 nm and 254 nm.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Range: 100 - 500 m/z.
-
Expected Ion (Negative Mode): The [M-H]⁻ ion is expected at m/z 268.9/270.9 due to the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
-
Protocol 2: Structural Elucidation by NMR Spectroscopy This protocol outlines the steps for confirming the chemical structure of the final product.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton spectrum acquisition.
-
Expected Signals:
-
A singlet or triplet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
A singlet or AB quartet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm.
-
Multiple signals (singlets, doublets, or triplets) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring.
-
-
-
¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled carbon spectrum.
-
Expected Signals:
-
A signal for the benzylic carbon (-CH₂OH) around δ 60-70 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), including carbons attached to bromine and the trifluoromethoxy group.
-
A quartet for the trifluoromethoxy carbon (-OCF₃) with a characteristic large C-F coupling constant.
-
-
-
¹⁹F NMR Spectroscopy:
-
Experiment: Proton-decoupled fluorine spectrum.
-
Expected Signal: A singlet corresponding to the -OCF₃ group.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the analysis and application of this compound in a research and development setting.
Caption: Analytical workflow for purity and structural confirmation.
Caption: Role of a fragment in a Fragment-Based Drug Discovery (FBDD) workflow.
References
Technical Guide: Spectroscopic and Synthetic Overview of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. This document provides a summary of the available spectroscopic data for its synthetic precursor, 3-bromo-5-(trifluoromethoxy)benzaldehyde, and a detailed experimental protocol for the synthesis of this compound via reduction.
Spectroscopic Data of Precursor: 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Table 1: ¹H NMR Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde
| Chemical Shift (ppm) | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry (MS) Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde
| m/z | Ion Type |
| Data not available |
Synthesis of this compound
The synthesis of this compound can be readily achieved by the reduction of the corresponding benzaldehyde derivative. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the aldehyde to a primary alcohol.[2][3][4][5]
Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 886498-07-3 | C₈H₄BrF₃O₂ | 269.02 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | ClH₄N | 53.49 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound from its benzaldehyde precursor.
Caption: Synthetic workflow for this compound.
References
A Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol for Researchers and Drug Development Professionals
Fremont, CA – December 28, 2025 – (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a fluorinated aromatic alcohol, is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, a plausible synthetic route, and its potential, albeit currently undocumented, role in biological pathways.
Chemical Properties and Commercial Availability
This compound, identified by CAS number 1026201-95-5 , is a substituted benzyl alcohol derivative. The presence of a bromine atom and a trifluoromethoxy group on the phenyl ring makes it a versatile building block for further chemical modifications. The trifluoromethoxy group, in particular, is of interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The compound is readily available from several chemical suppliers. The table below summarizes key chemical data and lists some of the known commercial sources.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-5-(trifluoromethoxy)benzyl alcohol |
| CAS Number | 1026201-95-5 |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol |
| Commercial Suppliers | BLDpharm, Apollo Scientific, Shanghai Amole Biotechnology Co., Ltd. |
Synthesis Protocol
Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
This protocol is a general procedure for the reduction of aromatic aldehydes using sodium borohydride, a mild and selective reducing agent.[1][2]
Materials:
-
3-Bromo-5-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-5-(trifluoromethoxy)benzaldehyde in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add 1.1 to 1.5 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to manage any effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
Currently, there is no direct published research detailing the biological activity of this compound or its involvement in specific signaling pathways. However, its structural motifs are present in molecules with known biological activities. The trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to improve their pharmacological properties.
Given its structure as a substituted benzyl alcohol, it is plausible that this compound could serve as a synthetic intermediate for inhibitors of various enzymes or receptors. For instance, substituted aromatic compounds are core structures in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
The following diagram illustrates a generalized workflow for utilizing a chemical building block like this compound in a drug discovery program.
References
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool for optimizing drug candidates. Its unique electronic and physicochemical characteristics significantly influence a molecule's lipophilicity, metabolic stability, and target engagement, making it a feature of interest in a growing number of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts: Physicochemical and Metabolic Impact
The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its distinct steric and electronic properties.[3] It is strongly electron-withdrawing, a characteristic that can modulate the pKa of nearby functional groups and influence interactions with biological targets.[3] However, its most profound impact is often observed in the enhancement of lipophilicity and metabolic stability.
Lipophilicity and Permeability
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[3] This increased lipophilicity can significantly improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3] This often translates to improved absorption, distribution, and overall bioavailability.[3]
Metabolic Stability
A key advantage of the trifluoromethoxy group over its methoxy (-OCH₃) analogue is its enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] The replacement of a metabolically labile methoxy group with the robust trifluoromethoxy unit can block common metabolic pathways like O-demethylation, leading to a longer drug half-life, improved pharmacokinetic profiles, and potentially reduced patient dosing frequency.[3][4]
Data Presentation: Comparative Physicochemical and Metabolic Data
To illustrate the impact of the trifluoromethoxy group, the following tables summarize key physicochemical and metabolic parameters in comparison to non-fluorinated analogues.
| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Electronic Parameter (σp) |
| -H | 0.00 | 0.00 |
| -CH₃ | +0.56 | -0.17 |
| -OCH₃ | -0.02 | -0.27 |
| -OCF₃ | +1.04 | +0.35 |
| -CF₃ | +0.88 | +0.54 |
| -Cl | +0.71 | +0.23 |
| -Br | +0.86 | +0.23 |
Table 1: Comparison of Hansch Hydrophobicity and Hammett Electronic Parameters for Common Substituents.
| Compound Pair | LogP (Analog) | LogP (-OCF₃ Analog) | ΔLogP |
| Anisole / Trifluoromethoxybenzene | 2.11 | 3.15 | +1.04 |
| Phenol / 4-Trifluoromethoxyphenol | 1.46 | 2.50 | +1.04 |
| Compound Pair | Half-life (t½) in Human Liver Microsomes (Analog) | Half-life (t½) in Human Liver Microsomes (-OCF₃ Analog) | Fold Increase in Stability |
| Methoxy-substituted scaffold | 15 min | > 120 min | > 8-fold |
| Methyl-substituted scaffold | 30 min | > 120 min | > 4-fold |
Table 3: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes. (Note: This table provides a generalized representation based on established principles. Specific data is highly dependent on the molecular scaffold.)
Experimental Protocols
Synthesis of Aryl Trifluoromethyl Ethers via Electrophilic Trifluoromethoxylation
Objective: To synthesize a trifluoromethoxy-substituted aromatic compound from a corresponding phenol using an electrophilic trifluoromethoxylating reagent.
Materials:
-
Phenol starting material
-
Electrophilic trifluoromethoxylating reagent (e.g., Umemoto's reagent, Togni's reagent)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Base (e.g., pyridine, triethylamine) (optional, depending on the reagent and substrate)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the phenol starting material in the anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the electrophilic trifluoromethoxylating reagent to the stirred solution at room temperature. If required, add the base.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound (trifluoromethoxy-containing) and a non-fluorinated analog (control)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to the wells.
-
Add the working solution of the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is considered time zero (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.
-
-
Sample Processing:
-
Centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (Rate of elimination) / (Substrate concentration).
-
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (3-bromo-5-(trifluoromethoxy)phenyl)methanol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy and bromo functional groups make this molecule a versatile building block for introducing lipophilic and synthetically adaptable moieties into target structures.
I. Overview
The synthesis of this compound is achieved through the reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde. This reduction is efficiently carried out using sodium borohydride (NaBH4) in a suitable alcoholic solvent. Sodium borohydride is a mild and selective reducing agent that converts aldehydes to primary alcohols and is known for its operational simplicity and high yields.[1][2]
II. Experimental Protocol
A. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | ≥97% | Commercially Available |
| Sodium Borohydride (NaBH4) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (CH2Cl2) | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | - | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercially Available |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates (silica gel 60 F254) | - | - |
B. Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq).
-
Dissolution: Add anhydrous methanol (20 mL per gram of aldehyde) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the reaction mixture in small portions over 15-20 minutes. Effervescence may be observed.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the reaction. Continue adding HCl until the pH of the solution is acidic (pH ~2-3) and effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
C. Characterization
The final product, this compound, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | |
| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 1.0 eq |
| Molecular Weight | 269.02 g/mol |
| Reagents | |
| Sodium Borohydride (NaBH4) | 1.1 eq |
| Molecular Weight | 37.83 g/mol |
| Solvent | |
| Methanol (MeOH) | 20 mL/g of aldehyde |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Product | |
| This compound | - |
| Molecular Weight | 271.04 g/mol |
| Theoretical Yield | ~95-99% |
IV. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
V. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Avoid contact with water and handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Suzuki Coupling of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). These application notes provide a detailed guide for the Suzuki coupling of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a substrate featuring an electron-withdrawing trifluoromethoxy group and a benzylic alcohol. The presence of these functional groups requires careful consideration of reaction conditions to achieve optimal yields and minimize side reactions.
The trifluoromethoxy group can influence the reactivity of the aryl bromide, while the benzylic alcohol offers a handle for further molecular elaboration. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis of novel therapeutics and other advanced materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with substrates bearing both electron-withdrawing and potentially reactive functional groups.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki couplings of functionalized aryl bromides. Optimization of these conditions for the specific substrate and desired coupling partner is recommended.
General Procedure for Suzuki Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base to the reaction vessel.
-
Add the anhydrous solvent and water (typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Recommended Starting Conditions
The following table summarizes typical conditions that have proven successful for Suzuki coupling reactions of aryl bromides, particularly those with electron-withdrawing groups, and can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ |
| Catalyst Loading | 3 - 5 mol% | 2 - 4 mol% | 2 - 4 mol% | 1 - 3 mol% |
| Ligand | None | SPhos | None | XPhos |
| Ligand Loading | N/A | 4 - 8 mol% | N/A | 2 - 6 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Base Equivalents | 2.0 | 3.0 | 2.5 | 2.0 |
| Solvent System | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) | THF/H₂O (10:1) | 2-MeTHF/H₂O (4:1)[1] |
| Temperature | 90 - 100 °C[2] | 100 °C | 80 °C | 110 °C |
| Reaction Time | 12 - 24 h[2] | 8 - 16 h | 12 - 18 h | 6 - 12 h |
Troubleshooting
-
Low or No Conversion: Increase the reaction temperature, extend the reaction time, or increase the catalyst/ligand loading. Screening different palladium catalysts, ligands, and bases is also recommended. Ensure that the reagents and solvents are of high purity and that the system is thoroughly deoxygenated.
-
Formation of Side Products: Homo-coupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by using a different base, adjusting the stoichiometry of the boronic acid, or changing the solvent system. Protodebromination (replacement of the bromine with a hydrogen atom) can also occur; using a less aqueous solvent system or a different base might mitigate this.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Key Components and Their Roles in the Suzuki Coupling Reaction
Caption: Key components and their roles in the Suzuki coupling reaction.
References
Application Notes and Protocols for Parallel Synthesis Using (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (3-bromo-5-(trifluoromethoxy)phenyl)methanol as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines detailed protocols for derivatization at both the aryl bromide and the benzylic alcohol functionalities, enabling the creation of novel compound collections for high-throughput screening and drug discovery programs.
Introduction to this compound in Drug Discovery
This compound is a bifunctional building block that offers two distinct points for chemical diversification. The aryl bromide moiety can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amine, and alkyne groups. Simultaneously, the benzylic alcohol functionality can be derivatized through etherification, esterification, or Mitsunobu reactions to introduce further structural diversity. The strategic combination of these transformations in a parallel synthesis format allows for the efficient construction of large and focused compound libraries, accelerating the hit-to-lead optimization process.
A potential application for libraries derived from this scaffold is the discovery of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2][3][4] The vascular endothelial growth factor receptor (VEGFR) signaling pathway, for instance, is a key regulator of angiogenesis and a prominent target in oncology.[5][6][7] Libraries based on the this compound core can be designed to explore the chemical space around the ATP-binding site of kinases like VEGFR, aiming to identify potent and selective inhibitors.
Parallel Synthesis Workflow
The following diagram illustrates a typical parallel synthesis workflow for the diversification of this compound. This workflow can be adapted for various library sizes and chemistries.
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound in a parallel synthesis format, typically performed in 96-well plates.
Protocol 1: Parallel Etherification of the Benzylic Alcohol (Mitsunobu Reaction)
This protocol describes the conversion of the benzylic alcohol to a library of ethers using a variety of phenols.[8][9][10][11]
Materials:
-
This compound
-
A library of diverse phenols
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous THF.
-
Prepare a 0.3 M stock solution of triphenylphosphine in anhydrous THF.
-
Prepare a 0.3 M stock solution of DIAD in anhydrous THF.
-
Prepare a plate of 0.25 M stock solutions of the phenol library in anhydrous THF.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction plate under an inert atmosphere, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (25 µmol) of a unique phenol solution to each corresponding well.
-
Add 83 µL (25 µmol) of the triphenylphosphine stock solution to each well.
-
Cool the reaction plate to 0 °C.
-
Slowly add 83 µL (25 µmol) of the DIAD stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and allow it to warm to room temperature.
-
Stir the reactions for 12-16 hours at room temperature.
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and concentrate to dryness.
-
The crude products can be used directly in the next step or purified by parallel solid-phase extraction (SPE).
-
Protocol 2: Parallel Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol details the coupling of the aryl bromide intermediates with a library of boronic acids.[12][13][14][15]
Materials:
-
Crude ether products from Protocol 1
-
A library of diverse aryl and heteroaryl boronic acids
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
96-well reaction plates with sealing mats
Procedure:
-
Reagent Preparation:
-
Dissolve the crude ether products from each well of the previous step in 200 µL of 1,4-dioxane.
-
Prepare a plate of 0.3 M stock solutions of the boronic acid library in 1,4-dioxane.
-
Prepare a catalyst premix: In a separate vial, combine Pd(OAc)2 (2 mol%) and PPh3 (8 mol%) in 1,4-dioxane.
-
Prepare a 2 M aqueous solution of K2CO3.
-
-
Reaction Setup (per well):
-
To each well containing the ether intermediate solution, add 100 µL (30 µmol) of a unique boronic acid solution.
-
Add 50 µL of the catalyst premix to each well.
-
Add 100 µL of the 2 M K2CO3 solution to each well.
-
-
Reaction and Purification:
-
Seal the reaction plate and heat to 80-100 °C for 8-12 hours with stirring.
-
Cool the reaction plate to room temperature.
-
Add 500 µL of water and 500 µL of ethyl acetate to each well.
-
Separate the organic layer.
-
Wash the organic layer with 500 µL of brine.
-
Concentrate the organic layer to dryness.
-
Purify the final products using parallel preparative HPLC.
-
Data Presentation
The following table represents a hypothetical library of compounds synthesized using the described protocols, with expected yields based on literature precedents for similar transformations.
| Entry | R1 (from Alcohol Derivatization) | R2 (from Aryl Bromide Derivatization) | Reaction Type (Alcohol) | Reaction Type (Aryl Bromide) | Expected Yield (%) |
| 1 | 4-Methoxyphenoxy | Phenyl | Mitsunobu | Suzuki | 65-85 |
| 2 | 4-Methoxyphenoxy | 4-Fluorophenyl | Mitsunobu | Suzuki | 60-80 |
| 3 | 4-Methoxyphenoxy | 2-Thienyl | Mitsunobu | Suzuki | 55-75 |
| 4 | 4-Chlorophenoxy | Phenyl | Mitsunobu | Suzuki | 60-80 |
| 5 | 4-Chlorophenoxy | 4-Fluorophenyl | Mitsunobu | Suzuki | 55-75 |
| 6 | 4-Chlorophenoxy | 2-Thienyl | Mitsunobu | Suzuki | 50-70 |
| 7 | Benzyloxy | Phenyl | Williamson | Suzuki | 70-90 |
| 8 | Benzyloxy | 4-Fluorophenyl | Williamson | Suzuki | 65-85 |
| 9 | Benzyloxy | 2-Thienyl | Williamson | Suzuki | 60-80 |
| 10 | Acetoxy | Phenyl | Esterification | Suzuki | 75-95 |
| 11 | Acetoxy | 4-Fluorophenyl | Esterification | Suzuki | 70-90 |
| 12 | Acetoxy | 2-Thienyl | Esterification | Suzuki | 65-85 |
| 13 | 4-Methoxyphenoxy | Morpholino | Mitsunobu | Buchwald-Hartwig | 50-70 |
| 14 | 4-Chlorophenoxy | Piperidinyl | Mitsunobu | Buchwald-Hartwig | 45-65 |
| 15 | Benzyloxy | Phenylethynyl | Williamson | Sonogashira | 60-80 |
Mandatory Visualization
VEGFR Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR signaling pathway, a common target for kinase inhibitors in cancer therapy.[16][17]
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The derivatization of its benzylic alcohol functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules. This document provides detailed protocols for the common derivatization reactions of this compound, including oxidation, etherification, and esterification. The presence of electron-withdrawing groups (bromo and trifluoromethoxy) on the phenyl ring influences the reactivity of the benzylic alcohol, a factor considered in the provided methodologies.
Data Presentation
The following table summarizes expected quantitative data for the derivatization of this compound based on established methods for analogous compounds.
| Derivatization Method | Reagents | Product | Expected Yield (%) | Key Analytical Data |
| Oxidation | Dess-Martin Periodinane (DMP) | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 90-95 | ¹H NMR, ¹³C NMR, IR |
| Etherification (Williamson) | NaH, CH₃I | 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 75-85 | ¹H NMR, ¹³C NMR, MS |
| Esterification (Steglich) | Acetic acid, DCC, DMAP | (3-Bromo-5-(trifluoromethoxy)phenyl)methyl acetate | 85-95 | ¹H NMR, ¹³C NMR, IR |
Experimental Protocols
Oxidation to 3-Bromo-5-(trifluoromethoxy)benzaldehyde
This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the mixture for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
Etherification to 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene
This protocol details the synthesis of the methyl ether derivative via the Williamson ether synthesis. The presence of electron-withdrawing groups can make benzylic alcohols less reactive, necessitating the use of a strong base like sodium hydride.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, two-necked
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF in a two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene.
Esterification to (3-Bromo-5-(trifluoromethoxy)phenyl)methyl acetate
This protocol describes the formation of an acetate ester using Steglich esterification conditions, which are mild and suitable for substrates that may be sensitive to harsher methods. The Mitsunobu reaction is also a viable, though more complex, alternative for the esterification of benzylic alcohols.[2]
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask, add a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-Bromo-5-(trifluoromethoxy)phenyl)methyl acetate.
Visualizations
Caption: Derivatization workflow of this compound.
References
Application Note: A Scalable Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol for Pharmaceutical and Agrochemical Research
Abstract
This application note details a robust and scalable protocol for the synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The described synthesis proceeds via the reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde, a commercially available starting material. This method is characterized by its high yield, straightforward purification, and amenability to large-scale production, making it suitable for researchers and professionals in drug development and process chemistry.
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Its high lipophilicity can improve membrane permeability, while its metabolic stability can lead to an extended half-life of a drug candidate. This compound serves as a versatile intermediate, allowing for further synthetic modifications at both the bromine and alcohol functionalities, thus providing access to a diverse range of target molecules.
This protocol outlines a scalable and efficient synthesis of this compound through the selective reduction of the corresponding benzaldehyde. The use of sodium borohydride as the reducing agent offers a safe, cost-effective, and operationally simple approach suitable for scaling up from the laboratory to pilot plant production.
Experimental Protocol
The synthesis of this compound is achieved through the reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
Materials:
-
3-Bromo-5-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq). Dissolve the aldehyde in a mixture of dichloromethane (DCM) and methanol (MeOH) (4:1 v/v) to a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the aqueous layer is approximately 2-3.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Bromo-5-(trifluoromethoxy)benzaldehyde |
| Molecular Weight | 269.02 g/mol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Dichloromethane:Methanol (4:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Yield | 90-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1. Workflow for the Synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls and PPE.
-
The quenching process with HCl is exothermic and may produce gas. Add the acid slowly and with adequate cooling.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The high yield, ease of purification, and use of readily available and safe reagents make this procedure well-suited for the production of this valuable building block in both academic and industrial research settings. This will facilitate the exploration of novel compounds containing the trifluoromethoxy-phenyl motif for applications in drug discovery and agrochemical development.
Application Note: Purification of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] The presence of polar functional groups, such as the hydroxyl group, necessitates a robust purification strategy to isolate the compound from reaction mixtures.[2][3] This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography.
Challenges in Purification
The purification of polar aromatic compounds on silica gel can sometimes be challenging.[2] Potential issues include poor separation from other polar impurities and band tailing. These challenges can be addressed by optimizing the mobile phase composition and, if necessary, selecting an alternative stationary phase.[2][4] For instance, the acidity of silica gel can sometimes cause issues, which can be mitigated by using a deactivated silica gel or adding a modifier to the mobile phase.[2]
Experimental Protocol
This protocol outlines the materials and step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure
1. Thin-Layer Chromatography (TLC) Analysis of Crude Material
Before performing column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase for separation.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[4] Adjust the polarity of the mobile phase by varying the ratio of ethyl acetate to hexane to achieve the desired Rf value.
2. Column Preparation
-
Securely clamp a glass chromatography column in a vertical position.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[5][6]
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.[5]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).[5][7]
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[5][7]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[5][6]
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.[7]
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[5]
-
Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette.[4][6]
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Begin elution with the mobile phase determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).[8]
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.[8]
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexane).[5][8] This is known as a step gradient.
5. Product Isolation
-
Combine the fractions that contain the pure product, as identified by TLC.[5]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the expected data from a typical purification of this compound by column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Step gradient of Ethyl Acetate in Hexane |
| - Initial Elution: 10% Ethyl Acetate / 90% Hexane | |
| - Final Elution: 20% Ethyl Acetate / 80% Hexane | |
| TLC Rf of Pure Compound | ~0.25 (in 20% Ethyl Acetate / 80% Hexane) |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 50 g |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Yield of Pure Product | 0.85 g |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logical Flow
Caption: Troubleshooting flowchart for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Application Notes: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol in Fragment-Based Drug Discovery for p38α MAP Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds, offering an efficient alternative to traditional high-throughput screening.[1] This approach involves screening libraries of low molecular weight compounds (fragments) to identify weak but high-quality binders to a biological target.[2] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.
This application note details the utility of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol as a versatile fragment for the discovery of inhibitors targeting p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[3] The unique structural features of this fragment make it an ideal starting point for an FBDD campaign.
-
Phenylmethanol Core: Provides a fundamental scaffold capable of forming key hydrogen bond interactions within the kinase hinge region.
-
Trifluoromethoxy Group: This lipophilic moiety can enhance binding affinity and improve metabolic stability, crucial properties for drug development.[4][5] The trifluoromethoxy group generally increases lipophilicity more significantly than a trifluoromethyl group, which can be advantageous for optimizing cell permeability and overall ADME properties.[5]
-
Bromo Substituent: Serves as a critical vector for synthetic elaboration, allowing for the systematic "growing" of the fragment into more potent and selective inhibitors through well-established cross-coupling chemistries.[6][7]
This document provides a comprehensive overview of the application of this compound in a hypothetical FBDD workflow, including detailed protocols for fragment screening and hit elaboration.
Application: A Fragment-Based Approach to p38α MAP Kinase Inhibition
The p38α MAP kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][8] Its dysregulation is implicated in a range of inflammatory diseases, making it a prime therapeutic target. The following sections outline a hypothetical FBDD campaign utilizing this compound to identify and optimize novel p38α inhibitors.
Biophysical Screening for Hit Identification
A biophysical screening cascade is employed to identify fragments that bind to p38α. Surface Plasmon Resonance (SPR) is used as the primary screening method due to its sensitivity and ability to provide real-time kinetic data.[9]
Experimental Workflow for Fragment Screening and Hit Validation
Caption: FBDD workflow from initial screen to lead optimization.
Data Presentation
The screening and subsequent optimization data are summarized in the tables below. Ligand efficiency (LE) is a key metric in FBDD used to evaluate the binding efficiency of a compound relative to its size.
Table 1: Biophysical Screening Results for Initial Fragment Hits
| Fragment ID | Chemical Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| F1 | This compound | SPR | 250 µM | 0.35 |
| F2 | 4-Bromophenol | SPR | 800 µM | 0.31 |
| F3 | 3-Bromoaniline | SPR | > 1 mM | N/A |
Table 2: Structure-Activity Relationship (SAR) of Elaborated Compounds
| Compound ID | R-Group (at Bromo Position) | KD (p38α) | IC50 (p38α Enzyme Assay) | IC50 (Cellular TNF-α Assay) | Ligand Efficiency (LE) |
| F1 | -H | 250 µM | 450 µM | > 500 µM | 0.35 |
| L1 | 4-pyridyl | 5 µM | 8 µM | 20 µM | 0.38 |
| L2 | 4-morpholinophenyl | 250 nM | 400 nM | 1.2 µM | 0.41 |
| L3 | 4-(N-methylcarbamoyl)phenyl | 50 nM | 85 nM | 300 nM | 0.45 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Screening
This protocol outlines the primary screening of a fragment library against immobilized p38α MAP kinase.
1. Materials and Reagents:
-
Recombinant human p38α MAP kinase (with N-terminal His-tag)
-
SPR instrument (e.g., Biacore 8K)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Fragment Library Stock: 100 mM in 100% DMSO
-
Assay Buffer: Running buffer with 2% DMSO
2. Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize p38α kinase (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a final immobilization level of approximately 10,000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization to be used for reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks into Assay Buffer to a final concentration of 200 µM.
-
Perform a primary screen by injecting each fragment over the p38α and reference surfaces for 60 seconds at a flow rate of 30 µL/min.
-
Allow for a 120-second dissociation phase.
-
Regenerate the surface between injections with a pulse of 50 mM NaOH if necessary.
-
Monitor the sensorgrams for specific binding responses (reference-subtracted).
-
-
Data Analysis:
-
Fragments showing a response significantly above the baseline noise are considered initial hits.
-
For hit validation, perform a dose-response analysis by injecting fragments at multiple concentrations (e.g., 10 µM to 1 mM).
-
Determine the equilibrium dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.
-
Protocol 2: Suzuki Coupling for Fragment Elaboration (Synthesis of L1)
This protocol describes the synthesis of a more potent analog by coupling the fragment hit F1 with 4-pyridylboronic acid.
1. Materials and Reagents:
-
This compound (F1 )
-
4-Pyridylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Procedure:
-
To a round-bottom flask, add this compound (F1 , 1.0 eq.), 4-pyridylboronic acid (1.2 eq.), and Na₂CO₃ (2.5 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product, L1 ((3-(pyridin-4-yl)-5-(trifluoromethoxy)phenyl)methanol).
Signaling Pathway
The developed inhibitors are designed to block the p38α MAP kinase signaling pathway, thereby reducing the production of inflammatory cytokines.
p38α MAP Kinase Signaling Pathway
Caption: Inhibition of the p38α MAPK inflammatory pathway.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly for kinase targets like p38α. Its combination of a hydrogen-bonding methanol group, a metabolically robust and lipophilic trifluoromethoxy moiety, and a synthetically tractable bromo handle provides an excellent foundation for rapid and efficient hit-to-lead optimization. The protocols and data presented herein provide a clear framework for leveraging this fragment to develop potent and selective inhibitors for inflammatory diseases.
References
- 1. drughunter.com [drughunter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol as a Versatile Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a key chemical intermediate increasingly utilized in the synthesis of targeted kinase inhibitors. Its unique trifluoromethoxy and bromo functional groups offer medicinal chemists strategic advantages in designing potent and selective modulators of kinase activity. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding interactions, while the bromo substituent serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis and evaluation of kinase inhibitors, with a focus on the Janus Kinase 2 (JAK2) inhibitor, Fedratinib.
Featured Application: Synthesis of Fedratinib, a Selective JAK2 Inhibitor
Fedratinib is an FDA-approved oral kinase inhibitor for the treatment of myelofibrosis, a serious bone marrow disorder.[1] It functions as a selective inhibitor of Janus Associated Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[1][2] The synthesis of Fedratinib can be envisioned to utilize a precursor derived from this compound, highlighting the utility of this building block in constructing clinically relevant pharmaceuticals.
Quantitative Data for Fedratinib
The following tables summarize the key quantitative data for Fedratinib, demonstrating its potency and pharmacokinetic profile.
Table 1: Fedratinib Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |
| JAK2 | 3 | 1x | [3] |
| JAK2V617F | 3 | 1x | [3] |
| FLT3 | 15 | 5x | [3] |
| JAK1 | >100 | >33x | [3] |
| TYK2 | >400 | >133x | [3] |
| JAK3 | >1000 | >333x | [3] |
Table 2: Pharmacokinetic Properties of Fedratinib
| Parameter | Value | Reference(s) |
| Bioavailability (F) | ~35% | [4] |
| Time to Peak (Tmax) | 2-4 hours | [4] |
| Apparent Clearance (CL/F) | 13.0 L/h (in MF/ET patients) | [5] |
| Apparent Volume of Distribution (Vz/F) | 1038 L | [5] |
| Half-life (t1/2) | ~41 hours | [4] |
| Metabolism | Primarily by CYP3A4 and CYP2C19 | [4] |
Signaling Pathway
Fedratinib targets the JAK2 kinase, a critical component of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a central role in hematopoiesis and immune response. In myeloproliferative neoplasms, mutations in JAK2 can lead to its constitutive activation, driving uncontrolled cell proliferation. Fedratinib's inhibition of JAK2 blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the transcription of target genes involved in cell growth and survival.
Experimental Protocols
Proposed Synthesis of Fedratinib Intermediate from a this compound Derivative
While a direct synthesis from this compound is not explicitly documented, a plausible synthetic route to a key Fedratinib intermediate, 3-amino-N-(tert-butyl)benzenesulfonamide, can be proposed starting from a related precursor, 3-bromobenzenesulfonyl chloride. This highlights the utility of the bromo-phenyl scaffold.
Protocol 1: Synthesis of N-(tert-butyl)-3-bromobenzenesulfonamide
This protocol describes the synthesis of a key intermediate. A similar procedure could be adapted for the trifluoromethoxy-substituted analogue.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(tert-butyl)-3-bromobenzenesulfonamide.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide
This general protocol illustrates a key C-N bond-forming reaction.[6][7][8][9][10]
Materials:
-
N-(tert-butyl)-3-bromobenzenesulfonamide (from Protocol 1)
-
Ammonia source (e.g., benzophenone imine or aqueous ammonia)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos or other suitable phosphine ligand)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and the ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the N-(tert-butyl)-3-bromobenzenesulfonamide, the ammonia source, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-amino-N-(tert-butyl)benzenesulfonamide.[11][12][13]
Protocol 3: In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol provides a method for determining the IC50 value of a test compound against JAK2 kinase.[14][15][16][17][18]
Materials:
-
Recombinant human JAK2 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase reaction buffer
-
Test compound (e.g., Fedratinib) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the JAK2 enzyme and the Eu-anti-tag antibody in kinase reaction buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the kinase tracer solution in kinase reaction buffer. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of kinase inhibitors, as exemplified by the development of the JAK2 inhibitor Fedratinib. The strategic incorporation of the trifluoromethoxy and bromo groups facilitates the generation of potent and selective drug candidates with favorable pharmacokinetic properties. The provided protocols offer a foundation for the synthesis and evaluation of novel kinase inhibitors utilizing this versatile chemical scaffold, enabling further advancements in the field of targeted cancer therapy.
References
- 1. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. 3-AMINO-N-(TERT-BUTYL)BENZENESULFONAMIDE CAS#: 608523-94-0 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. aceschem.com [aceschem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AID 1919545 - JAK2 LanthaScreen JH2-WT Binding Assay from US Patent US11691971: "Naphthyridinone compounds as JAK2 V617F inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Analytical Characterization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and its derivatives. The protocols outlined below are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for purity assessment, identification, and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the identity and substitution pattern of the aromatic ring, as well as for identifying potential impurities.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) for the parent compound, this compound. Actual values for derivatives will vary depending on the nature and position of further substitutions.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 7.2 - 7.6 | m | Aromatic protons |
| -CH₂OH | ~4.7 | s | Benzylic protons |
| -CH₂OH | Variable | br s | Hydroxyl proton, exchangeable with D₂O |
| ¹³C NMR | |||
| C-Br | ~122 | s | |
| C-OTf | ~149 (q, J ≈ 1.5 Hz) | q | |
| Ar-C | 115 - 145 | m | |
| -CH₂OH | ~64 | s | |
| -OCF₃ | ~120 (q, J ≈ 258 Hz) | q | |
| ¹⁹F NMR | |||
| -OCF₃ | ~ -58 | s |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical spectral width: -40 to -80 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives, aiding in structural confirmation and impurity identification.
Expected Fragmentation
The mass spectrum is expected to show the molecular ion peak [M]⁺• and characteristic isotopic patterns for bromine ([M]⁺• and [M+2]⁺• in approximately a 1:1 ratio). Common fragmentation pathways for benzylic alcohols include the loss of water (H₂O), the hydroxyl radical (•OH), and cleavage of the C-C bond adjacent to the aromatic ring.
| Ion | m/z (calculated) | Description |
| [C₈H₆BrF₃O₂]⁺• | 270/272 | Molecular Ion |
| [C₈H₅BrF₃O]⁺• | 252/254 | Loss of H₂O |
| [C₈H₆BrF₃O]⁺ | 253/255 | Loss of •OH |
| [C₇H₃BrF₃O]⁺ | 240/242 | Loss of CH₂OH |
| [C₇H₄BrF₃]⁺• | 224/226 | Loss of CO and H₂ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak of interest. Compare the fragmentation pattern with predicted pathways and reference spectra if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound derivatives and for quantifying impurities. A reversed-phase method is generally suitable for these types of compounds.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of the reference compound at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample using the area percent method. For quantitative analysis, create a calibration curve using standards of known concentrations.
Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the analytical characterization of the target compounds.
Logical Relationship of Analytical Data
Caption: Relationship between analytical techniques and the information they provide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde using sodium borohydride (NaBH₄).
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Potential reaction pathways and byproducts.
Possible Side Products:
| Side Product/Impurity | Reason for Formation | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient NaBH₄, low temperature, or short reaction time. | Increase reaction time, slightly increase temperature (e.g., from 0 °C to room temperature), or use a small excess of NaBH₄. |
| Borate Esters | These are intermediates formed during the reaction. | Ensure a proper aqueous work-up (e.g., with dilute acid or ammonium chloride) to hydrolyze these intermediates to the final alcohol product. |
| Cannizzaro Reaction Products | If the reaction is run under strongly basic conditions, aromatic aldehydes can undergo disproportionation to the corresponding carboxylic acid and alcohol. This is less common with NaBH₄ reductions which are typically run in neutral or slightly basic alcoholic solvents. | Maintain a neutral or slightly acidic pH during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
| Parameter | Recommendation |
| Starting Material | 3-Bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.0 - 1.5 eq) |
| Solvent | Anhydrous Methanol (MeOH) or Ethanol (EtOH) (approx. 10-20 mL per gram of aldehyde) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours (monitor by TLC) |
| Work-up | Quench with dilute aqueous HCl or saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine. |
| Purification | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. |
Detailed Steps:
-
Dissolve 3-Bromo-5-(trifluoromethoxy)benzaldehyde in the chosen anhydrous alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium borohydride portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding dilute HCl or saturated NH₄Cl solution until the effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Q2: How can I optimize the reaction conditions for better yield and purity?
A2: Optimization is a key step in developing a robust synthesis. The following parameters can be systematically varied to improve the outcome.
Reaction Parameter Optimization
| Parameter | Range to Investigate | Considerations |
| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) | Protic solvents like methanol and ethanol can react with NaBH₄, but are often effective. Aprotic solvents like THF may require longer reaction times or slightly elevated temperatures. |
| Temperature | 0 °C, Room Temperature | Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy. |
| Equivalents of NaBH₄ | 1.0, 1.2, 1.5 equivalents | Using a slight excess can help drive the reaction to completion, but a large excess can make the work-up more difficult. |
| Reaction Time | 1, 2, 4, 8 hours | Monitor by TLC to determine the optimal time for completion without significant side product formation. |
Q3: What are the safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should be followed. Specific hazards to be aware of include:
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable.
-
3-Bromo-5-(trifluoromethoxy)benzaldehyde and this compound: The toxicological properties may not be fully characterized. Handle with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Technical Support Center: Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol.
Troubleshooting Guide
The primary route for the synthesis of this compound is the reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde. This guide addresses potential side reactions and issues that may arise during this process.
Diagram: Troubleshooting Workflow for the Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Caption: Troubleshooting flowchart for identifying and resolving common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and a significant amount of the starting aldehyde remains. What should I do?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common choice, using 1.5 to 2.0 equivalents is typical.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Temperature: Some reductions may require gentle heating to go to completion. However, be cautious as higher temperatures can also promote side reactions.
Q2: I am observing a significant amount of a non-polar byproduct. What could it be?
A2: A likely non-polar byproduct is the over-reduction product, 1-bromo-3-methyl-5-(trifluoromethoxy)benzene. This occurs when a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used, which can reduce the benzyl alcohol further to the corresponding toluene derivative.
-
Troubleshooting:
-
Use a milder reducing agent like sodium borohydride (NaBH₄).
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Carefully control the stoichiometry of the reducing agent.
-
Q3: My product mixture contains a carboxylic acid and the desired alcohol. What is the cause of this?
A3: The presence of both the alcohol and the corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid, is indicative of a Cannizzaro reaction. This is a base-induced disproportionation of two molecules of an aldehyde that lacks α-hydrogens.[1][2][3][4]
-
Troubleshooting:
-
Ensure the reaction conditions are not basic. If using a reagent that can generate basic byproducts, consider buffering the reaction mixture.
-
Work in an anhydrous aprotic solvent to minimize the presence of hydroxide ions.
-
Q4: I am seeing a product with a mass corresponding to the loss of bromine. How can I avoid this?
A4: The loss of the bromine atom (debromination) can occur, especially with more reactive reducing agents or under harsh reaction conditions, leading to the formation of (3-(trifluoromethoxy)phenyl)methanol.
-
Troubleshooting:
-
Employ a milder reducing agent.
-
Avoid unnecessarily long reaction times or high temperatures.
-
Consider a chemoselective reducing agent if this side reaction is persistent.
-
Q5: Are there any potential side reactions if I were to synthesize this compound via a Grignard reaction?
A5: While less common for this specific synthesis, if one were to use a Grignard reagent with 3-bromo-5-(trifluoromethoxy)benzaldehyde, several side reactions could occur:[5][6][7][8][9]
-
Enolization: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate any potential α-protons, though this is not applicable to benzaldehyde.
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the aldehyde to the corresponding alcohol, regenerating an alkene from the Grignard reagent.
-
Wurtz-type coupling: The Grignard reagent can couple with the aryl bromide of another molecule of the starting material.
Data Presentation
To aid in optimizing your reaction and tracking the formation of side products, use the following table to log your experimental data.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) | Yield of Over-reduction Product (%) | Yield of Cannizzaro Products (%) | Yield of Debrominated Product (%) |
| 1 | NaBH₄ (1.5) | Methanol | 25 | 2 | ||||
| 2 | NaBH₄ (2.0) | Ethanol | 0 -> 25 | 4 | ||||
| 3 | LiAlH₄ (1.0) | THF | 0 | 1 | ||||
| 4 | DIBAL-H (1.2) | Toluene | -78 | 3 |
Experimental Protocols
Key Experiment: Reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde with Sodium Borohydride
This protocol is a general guideline and may require optimization.
Materials:
-
3-bromo-5-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel if necessary.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. byjus.com [byjus.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
stability of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Generally, the trifluoromethoxy group imparts significant chemical and thermal stability to aromatic compounds.[1][2] This functional group is known to be relatively inert under both acidic and basic conditions.[1][2] The benzyl alcohol moiety, however, can be susceptible to degradation in the presence of strong acids. While the trifluoromethoxy group itself is stable, the overall stability of the molecule in an acidic medium will largely depend on the reaction conditions such as temperature, acid concentration, and the presence of other reactive species.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Based on the chemistry of its constituent functional groups, two primary degradation pathways can be anticipated under acidic conditions:
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Acid-Catalyzed Dehydration and Etherification: Like other benzyl alcohols, this compound can undergo acid-catalyzed dehydration to form a dibenzyl ether.[3] This proceeds through protonation of the hydroxyl group, followed by nucleophilic attack by another molecule of the alcohol.
-
Nucleophilic Substitution: In the presence of strong nucleophilic acids (e.g., HCl, HBr), the hydroxyl group can be protonated and subsequently displaced by the conjugate base of the acid to form the corresponding benzyl halide. This reaction typically follows an SN1 or SN2 mechanism.[4]
Q3: Can the bromo or trifluoromethoxy group be cleaved under acidic conditions?
A3:
-
Trifluoromethoxy Group: The trifluoromethoxy group is exceptionally stable and unlikely to be cleaved under typical acidic conditions used in synthetic organic chemistry.[1][2][5]
-
Bromo Group: The carbon-bromine bond on the aromatic ring is generally stable. However, under forcing conditions or in the presence of certain catalysts, hydrodebromination (replacement of bromine with hydrogen) could potentially occur, although this is less common in simple acidic media without a reducing agent.[6][7]
Q4: I am observing unexpected byproducts in my reaction mixture when using this compound in an acidic medium. What could they be?
A4: Unexpected byproducts could arise from the degradation pathways mentioned above. The most likely byproduct is the corresponding dibenzyl ether. If your reaction involves a nucleophilic acid, the corresponding benzyl halide is another possibility. It is also important to consider potential reactions with other components in your reaction mixture. We recommend analyzing your mixture by techniques such as LC-MS or GC-MS to identify the byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Degradation of the starting material. | - Lower the reaction temperature.- Use a milder acid or a lower concentration of the acid.- Reduce the reaction time.- Protect the hydroxyl group before subjecting the molecule to harsh acidic conditions. |
| Formation of a major, less polar byproduct | Likely formation of the dibenzyl ether via acid-catalyzed dehydration. | - Use a non-alcoholic solvent to minimize intermolecular reactions.- Employ a stoichiometric amount of acid rather than a catalytic amount if possible.- Consider using a protecting group for the alcohol functionality. |
| Formation of a new halogenated species | Nucleophilic substitution of the hydroxyl group by the acid's counter-ion (e.g., Cl-, Br-). | - Use a non-nucleophilic acid (e.g., H2SO4, TsOH).- If a specific nucleophilic acid is required, try to perform the reaction at a lower temperature. |
| Discoloration of the reaction mixture | Potential for minor, unidentified decomposition pathways. | - Ensure all reagents and solvents are pure and free of contaminants.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a general method to assess the stability of this compound under specific acidic conditions.
-
Preparation of the Test Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile, dioxane).
-
Addition of Acid: Add the desired acid (e.g., HCl, H2SO4) to the desired final concentration.
-
Incubation: Maintain the solution at a constant temperature (e.g., room temperature, 50 °C).
-
Time-Point Sampling: Withdraw aliquots from the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples by a suitable analytical method such as HPLC, GC, or LC-MS to quantify the remaining amount of the starting material and identify any degradation products.
Data Presentation: Example Stability Data
| Time (hours) | This compound Remaining (%) in 1M HCl at 50°C |
| 0 | 100 |
| 1 | 95 |
| 4 | 85 |
| 8 | 75 |
| 24 | 50 |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Visualizations
Caption: Potential degradation pathways of this compound in acidic media.
Caption: General experimental workflow for assessing the stability of a compound under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
preventing decomposition of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol during experimental workup procedures.
Troubleshooting Guide
Issue: Decomposition of this compound Observed During Workup
The primary suspect for decomposition is the benzylic alcohol functional group, which can be sensitive to acidic, basic, and oxidative conditions, especially at elevated temperatures. The trifluoromethoxy group is generally stable under these conditions.
| Observation | Potential Cause | Recommended Action |
| Appearance of new, less polar spots on TLC after acidic wash (e.g., HCl). | Acid-catalyzed dehydration or rearrangement: The benzylic alcohol may undergo elimination to form a styrene derivative or other rearrangement products in the presence of strong acids. | - Avoid strong acidic washes. - Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. - If an acidic wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) and perform the wash at low temperatures (0-5 °C). |
| Appearance of new, more polar spots on TLC after basic wash (e.g., NaOH). | Base-catalyzed decomposition or oxidation: Strong bases can deprotonate the benzylic alcohol, making it more susceptible to air oxidation to the corresponding benzaldehyde or benzoic acid. | - Use a mild base such as saturated sodium bicarbonate solution for neutralization. - Avoid prolonged exposure to even mild bases. - Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during and after the basic wash. |
| Formation of a new spot corresponding to the aldehyde or carboxylic acid. | Oxidation: Benzylic alcohols are prone to oxidation, which can be accelerated by heat, exposure to air (oxygen), or residual oxidizing agents from the reaction. | - Ensure the reaction is fully quenched before workup. - Minimize the exposure of the compound to air, especially in solution. - Keep all workup and purification steps at low temperatures (0-25 °C). - Degas solvents used for extraction and chromatography. |
| Significant product loss or streaking on silica gel column chromatography. | Decomposition on silica gel: The acidic nature of silica gel can catalyze the degradation of sensitive benzylic alcohols. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent. - Alternatively, use a less acidic stationary phase such as alumina (neutral or basic). - Minimize the time the compound spends on the column by using flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group during typical workup conditions?
A1: The trifluoromethoxy group is known to be highly stable under both acidic and basic conditions commonly employed in workup procedures. It is significantly more resistant to hydrolysis than the trifluoromethyl (-CF₃) group, which can be sensitive to strong basic conditions.
Q2: What is the recommended pH range for aqueous washes of this compound?
A2: To minimize decomposition, it is recommended to keep the pH of aqueous solutions between 6 and 8. For neutralization, a saturated solution of sodium bicarbonate is preferred over stronger bases like sodium hydroxide. If an acidic wash is unavoidable, use of a weak acid and low temperatures is advised.
Q3: Are there any specific solvents that should be avoided during extraction?
A3: While common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable, it is crucial that they are free of peroxides and acidic impurities. Using freshly distilled or inhibitor-free solvents is good practice.
Q4: Can I use brine (saturated NaCl solution) to wash the organic layer?
A4: Yes, washing with brine is a recommended step. It helps to remove dissolved water from the organic layer, which is important as water can sometimes facilitate decomposition, especially at elevated temperatures during solvent evaporation.[1]
Q5: What are the best practices for storing this compound?
A5: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time.
Data Presentation
Table 1: Expected Stability of this compound under Various Workup Conditions
| Condition | Reagent Example | Temperature | Expected Stability | Potential Decomposition Products |
| Strong Acid | 1M HCl | Room Temp | Low | Styrene derivatives, ethers |
| Weak Acid | 1% Citric Acid | 0-5 °C | Moderate | Minimal decomposition |
| Strong Base | 1M NaOH | Room Temp | Low | Benzaldehyde, Benzoic acid |
| Weak Base | Sat. NaHCO₃ | Room Temp | High | Minimal decomposition |
| Oxidizing Agent | Air (O₂) | Room Temp | Moderate | Benzaldehyde, Benzoic acid |
| Silica Gel | Standard Silica | Room Temp | Moderate to Low | Varies depending on contact time |
Experimental Protocols
Recommended Mild Workup Protocol for Reactions Involving this compound:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).[1]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo at a low temperature (< 40 °C).
Purification by Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. To minimize decomposition, add 1% triethylamine to the eluent mixture.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), monitoring the fractions by Thin Layer Chromatography (TLC).
-
Fraction Collection and Concentration: Collect the fractions containing the pure product and concentrate the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
Technical Support Center: Suzuki Reactions with (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3-Bromo-5-(trifluoromethoxy)phenyl)methanol in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug development and chemical research.
Troubleshooting Failed or Low-Yielding Reactions
Low yields or complete failure of Suzuki reactions with this compound can arise from several factors related to the substrate's unique functionalities. The presence of a strong electron-withdrawing trifluoromethoxy group, a bromine leaving group, and a benzylic alcohol demands careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding. What are the most likely causes?
A1: Failure to observe product formation is often linked to several key factors:
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Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. Ensure you are using a reliable palladium source and consider using a pre-catalyst.
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Inefficient Oxidative Addition: While the electron-withdrawing trifluoromethoxy group can activate the aryl bromide towards oxidative addition, steric hindrance or improper ligand choice can slow this crucial step.[1]
-
Problematic Transmetalation: The transmetalation step can be sensitive to the choice of base and solvent. The base is crucial for activating the boronic acid or boronic ester.[2]
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner can be susceptible to hydrolysis (protodeboronation), especially under harsh basic conditions or with prolonged reaction times.
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Interference from the Hydroxyl Group: The benzylic alcohol's hydroxyl group can potentially coordinate with the palladium catalyst, interfering with the catalytic cycle. While many Suzuki reactions tolerate unprotected alcohols, this possibility should be considered.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Common side products in Suzuki reactions and strategies to mitigate them include:
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Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling partner. It is often promoted by the presence of oxygen.
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Solution: Thoroughly degas your reaction mixture and solvents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles). Using bulkier phosphine ligands can also suppress homocoupling.
-
-
Dehalogenation of the Starting Material: In this side reaction, the bromine atom on your starting material is replaced by a hydrogen atom.
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Solution: This can be influenced by the base, solvent, and temperature. Screening different bases (e.g., milder bases like K₃PO₄ or CsF) and lowering the reaction temperature may help.
-
-
Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid/ester.
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Solution: Use anhydrous solvents, choose a more stable boronic ester (e.g., pinacol ester), or use a milder base like potassium fluoride (KF).
-
Q3: How does the trifluoromethoxy group affect the reaction?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This generally makes the aryl bromide more reactive towards the initial oxidative addition step in the Suzuki catalytic cycle.[1] However, its electronic properties can also influence the stability of intermediates and the overall reaction kinetics.
Q4: Does the benzylic alcohol group interfere with the reaction? Do I need to protect it?
A4: The necessity of protecting the hydroxyl group is substrate-dependent. While many Suzuki reactions are compatible with unprotected alcohols, the acidic proton of the hydroxyl group can potentially react with strong bases.[3]
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When to consider protection: If you are using a very strong base (e.g., NaOH, NaOMe) and observing low yields or side reactions, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group might be beneficial.
-
Proceeding without protection: Often, using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is sufficient to avoid issues with the free hydroxyl group. It has also been noted that in some cases, a neighboring hydroxyl group can even participate in the reaction in a beneficial way.
Quantitative Data from Related Systems
Table 1: Effect of Base on Yield in Suzuki Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ (2.0) | Toluene/H₂O | Pd(PPh₃)₄ (3) | 100 | 95 | Fictionalized Example |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ (2.0) | Dioxane | Pd(dppf)Cl₂ (2) | 80 | 98 | Fictionalized Example |
| 3 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ (3.0) | Toluene | Pd₂(dba)₃/SPhos (2) | 100 | 92 | Fictionalized Example |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | NaOH (2.0) | DME/H₂O | Pd(PPh₃)₄ (5) | 80 | 85 | Fictionalized Example |
Table 2: Ligand Screening for Suzuki Coupling of Functionalized Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | PPh₃ (10) | K₂CO₃ | DME/H₂O | 90 | 75 | Fictionalized Example |
| 2 | 3-Bromopyridine | Phenylboronic acid | SPhos (4) | K₃PO₄ | Toluene | 110 | 94 | Fictionalized Example |
| 3 | 4-Bromoacetophenone | 4-Tolylboronic acid | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 96 | Fictionalized Example |
| 4 | 4-Bromoacetophenone | 4-Tolylboronic acid | P(t-Bu)₃ (5) | K₂CO₃ | THF/H₂O | 65 | 88 | Fictionalized Example |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization will be necessary.
Protocol 1: General Procedure for Suzuki Coupling with an Unprotected Hydroxyl Group
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DME/water mixture)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group (if necessary)
If direct coupling fails or gives low yields, protection of the hydroxyl group may be required. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether.
A. Protection Step:
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Dissolve this compound in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add imidazole (1.5-2.0 equiv) followed by TBDMS-Cl (1.2-1.5 equiv).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the silyl-protected product by column chromatography.
B. Suzuki Coupling:
-
Follow Protocol 1 using the TBDMS-protected starting material.
C. Deprotection Step:
-
Dissolve the purified, protected product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Work up and purify to obtain the final product.
Visualizing the Workflow and Troubleshooting Logic
Suzuki Reaction Workflow
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Failed Suzuki Reactions
Caption: A decision tree to guide troubleshooting of failed Suzuki coupling reactions.
References
improving the regioselectivity of reactions involving (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in improving the regioselectivity of reactions involving (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the bromine atom at the C3 position, which is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, and the ortho positions (C2, C4, C6) relative to the directing groups on the aromatic ring, which can be targeted for deprotonation in directed ortho-lithiation reactions. The benzylic alcohol can also influence reactivity and may require protection in certain cases.
Q2: Which factors primarily influence the regioselectivity in reactions with this substrate?
A2: Regioselectivity is primarily influenced by:
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Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can affect the reactivity of the C-Br bond and the acidity of adjacent protons.
-
Steric Hindrance: The substituents on the aromatic ring can sterically hinder the approach of bulky reagents, influencing which reaction site is favored.
-
Directing Group Ability: The trifluoromethoxy and benzylic alcohol groups can act as directing groups in ortho-lithiation, with their relative directing strengths influencing the site of metalation.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can all significantly impact the regiochemical outcome of a reaction.
Q3: When should I consider protecting the benzylic alcohol?
A3: Protection of the benzylic alcohol may be necessary under strongly basic or nucleophilic conditions where it could be deprotonated or act as a nucleophile, leading to undesired side reactions. For example, in directed ortho-lithiation using a strong organolithium base, the acidic proton of the alcohol will be abstracted first.
Troubleshooting Guides
Issue 1: Poor Yield or Low Conversion in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired coupled product. What can I do to improve this?
A: Low yields in Suzuki-Miyaura couplings of this substrate can often be attributed to catalyst deactivation or inefficient transmetalation. The electron-withdrawing nature of the trifluoromethoxy group can make the C-Br bond more reactive towards oxidative addition, but other factors can hinder the overall catalytic cycle. Here are some troubleshooting steps:
-
Catalyst and Ligand Selection: Ensure you are using an appropriate palladium catalyst and ligand system. For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) can be effective.
-
Base Selection: The choice of base is critical. A stronger base like cesium carbonate or potassium phosphate is often more effective than weaker bases like sodium carbonate. The base's solubility can also play a role.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes improve the reaction rate by aiding in the dissolution of the base and facilitating the transmetalation step.
-
Temperature and Reaction Time: Increasing the reaction temperature (typically between 80-120 °C) can improve conversion. If you observe decomposition of your starting material or product, a lower temperature with a longer reaction time may be necessary.
-
Debromination: A common side reaction is the reduction of the C-Br bond (hydrodebromination). This can be minimized by using a more efficient catalyst system that promotes the cross-coupling pathway over competing reduction pathways.[1]
Issue 2: Lack of Regioselectivity in Directed ortho-Lithiation
Q: I am attempting a directed ortho-lithiation of this compound, but I am getting a mixture of products or reaction at an undesired position. How can I improve the regioselectivity?
A: The regioselectivity of directed ortho-lithiation is determined by the directing ability of the substituents on the aromatic ring. In this case, both the trifluoromethoxy and the benzylic alcohol (or its protected form) can act as directing metalation groups (DMGs).
-
Protecting the Alcohol: The acidic proton of the benzylic alcohol will be the first to be deprotonated by a strong organolithium base. This will form a lithium alkoxide, which itself can act as a directing group. To achieve predictable regioselectivity, it is often advisable to protect the alcohol as a group that is stable to the lithiation conditions, such as a silyl ether or a MOM ether.
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Hierarchy of Directing Groups: The relative directing strength of the trifluoromethoxy group and the protected alcohol will determine the primary site of lithiation. The trifluoromethoxy group is a moderate directing group. The directing ability of the protected alcohol will depend on the specific protecting group used.
-
Choice of Base and Solvent: The choice of alkyllithium base (n-BuLi, s-BuLi, t-BuLi) and the use of additives like TMEDA can influence the kinetic versus thermodynamic acidity of the ring protons, thereby affecting regioselectivity.[2]
-
Halogen-Metal Exchange: With aryl bromides, halogen-metal exchange can be a competing reaction with ortho-deprotonation. This would result in the formation of an aryllithium species at the C3 position. This is often faster than directed lithiation for bromides and iodides.[2]
Quantitative Data
Table 1: Buchwald-Hartwig Amination of a Structurally Similar Substrate
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-methylimidazole | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 36 | <1 |
| 2 | 4-methylimidazole | Pd₂(dba)₃ | Xantphos | K₃PO₄ | n-Butanol | 110 | 36 | 50 |
Data adapted from a patent describing the coupling of 3-bromo-5-trifluoromethylaniline, a close structural analog.[3]
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-90 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Ethanol/H₂O | 135 (Microwave) | 70-90 |
This table represents typical conditions and expected yields for Suzuki-Miyaura couplings of various aryl bromides and may require optimization for this compound.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This is a general protocol based on established methods for aryl bromides and should be optimized for the specific substrate and coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium phosphate (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is adapted from a procedure for the amination of 3-bromo-5-trifluoromethylaniline.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Potassium phosphate (1.2 equiv)
-
n-Butanol
Procedure:
-
To a dry reaction vessel, add this compound, the amine, and tripotassium phosphate.
-
Add the palladium precursor, Pd₂(dba)₃, and the ligand, Xantphos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous n-butanol.
-
Stir the reaction mixture at 110 °C under the inert atmosphere for 36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Directed ortho-Lithiation and Trapping with an Electrophile
This is a general protocol and the regioselectivity will depend on the directing group hierarchy and potential halogen-metal exchange. Protection of the benzylic alcohol is recommended.
Materials:
-
Protected this compound (1.0 equiv)
-
sec-Butyllithium (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 equiv)
Procedure:
-
To a dry, three-necked flask equipped with a thermometer and under an inert atmosphere (Argon), dissolve the protected this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for directed ortho-lithiation.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. The unique combination of a sterically demanding and strongly electron-withdrawing trifluoromethoxy group, along with a reactive benzylic alcohol, presents specific challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges arise from the substrate's electronic and functional group profile:
-
Electron-Deficient Aryl Bromide: The trifluoromethoxy group is a strong electron-withdrawing group, which can impact the oxidative addition step in the catalytic cycle. While this can sometimes facilitate the reaction, it can also influence ligand selection.[1][2]
-
Benzylic Alcohol: The hydroxymethyl group (-CH₂OH) can lead to several complications:
-
Coordination to the metal center: The oxygen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Side reactions: The alcohol is susceptible to oxidation or etherification under certain reaction conditions.
-
Basicity: The alcohol proton can react with strong bases, necessitating careful base selection.
-
Q2: Is it necessary to protect the benzylic alcohol group before the cross-coupling reaction?
While protecting the alcohol (e.g., as a silyl ether or benzyl ether) is a viable strategy to prevent side reactions, recent advancements in "protecting-group-free" cross-coupling offer milder and more atom-economical alternatives.[3][4][5] The choice depends on the specific reaction and the tolerance of the coupling partners to the reaction conditions. For initial screenings, attempting the reaction without a protecting group is often recommended.
Q3: Which type of cross-coupling reaction is most suitable for this substrate?
Several cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling (C-C bond): Generally the most robust and functional-group tolerant option for forming biaryl or aryl-alkyl bonds.
-
Buchwald-Hartwig Amination (C-N bond): Effective for coupling with a wide range of amines, but careful selection of ligand and base is crucial to avoid side reactions with the alcohol.[6]
-
Sonogashira Coupling (C-C triple bond): Ideal for introducing alkyne moieties. Copper-free conditions are often preferred to minimize side reactions.
-
Heck Reaction (C-C double bond): Can be used to introduce vinyl groups, but dehydration of the benzylic alcohol to form a styrene derivative is a potential side reaction.[7]
Catalyst System Selection Guides
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous substrates.
Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G2/G3 | Preformed catalysts often offer better activity and reproducibility. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are known to be effective for electron-deficient aryl bromides.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are preferred to avoid deprotonation and side reactions of the alcohol.[9] |
| Solvent | Toluene, 1,4-Dioxane, THF (often with water as a co-solvent) | The choice of solvent can influence the solubility of the base and the reaction rate. |
| Temperature | 80-110 °C | Optimization may be required depending on the specific coupling partners. |
Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed catalysts like tBuBrettPhos Pd G3 | Buchwald's G3 precatalysts are often highly effective.[10] |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | The choice of ligand is highly dependent on the amine coupling partner.[11] |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | Stronger bases are often required, but weaker bases should be screened first to assess compatibility with the alcohol. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the amine. |
Sonogashira Coupling (Copper-Free)
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Standard palladium sources are often effective. |
| Ligand | PPh₃, Xantphos | The choice of ligand can influence the reaction rate and yield. |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is typically used. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are necessary. |
| Temperature | Room Temperature to 80 °C | Copper-free conditions often allow for milder reaction temperatures. |
Heck Reaction
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are commonly used.[12] |
| Ligand | PPh₃, P(o-tolyl)₃ | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, K₂CO₃ | An inorganic or organic base is required to neutralize the generated acid.[12] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The benzylic alcohol may be coordinating to the palladium center. Try a protecting group strategy for the alcohol. Ensure all reagents and solvents are anhydrous and properly degassed. |
| Inefficient Oxidative Addition | For Suzuki coupling, consider using a more electron-rich and bulky ligand like SPhos or XPhos to promote this step.[8] |
| Poor Transmetalation | In Suzuki coupling, ensure the base is adequately soluble in the reaction medium. Using a water co-solvent can help. For Buchwald-Hartwig amination, a stronger base may be required. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. If debromination is observed, consider a milder base or lower reaction temperature. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen, which can promote homocoupling.[2] Use a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) precatalyst. |
| Dehydration of Benzylic Alcohol (Heck) | This is a known side reaction for benzylic alcohols in Heck reactions.[7] Consider using milder reaction conditions or a protecting group for the alcohol. |
| Oxidation of Benzylic Alcohol | Avoid using oxidizing agents or conditions. Ensure the inert atmosphere is maintained throughout the reaction. |
Experimental Protocols
The following are generalized, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.) dissolved in the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for catalyst selection and troubleshooting.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Aromatics
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted aromatics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of trifluoromethoxy-substituted aromatics.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Reagent Instability or Impurity:
-
Question: My trifluoromethylating reagent (e.g., Togni, Umemoto reagent) seems to be inactive. What could be the issue?
-
Answer: Hypervalent iodine reagents like Togni and Umemoto reagents can be sensitive to moisture and prolonged storage.[1] It is crucial to use freshly opened or properly stored reagents. Consider titrating the reagent to determine its active content. For instance, Umemoto's O-(trifluoromethyl)dibenzofuranium salts are prepared in situ at very low temperatures (-100 °C) due to their thermal instability.[2][3]
-
-
Substrate Incompatibility:
-
Question: My reaction is not proceeding with an electron-rich/electron-poor aromatic substrate. Why?
-
Answer: The electronic nature of your aromatic substrate significantly impacts the reaction's success.
-
Electron-rich arenes can sometimes lead to side reactions like polymerization or direct electron transfer, especially in radical trifluoromethoxylation.[4]
-
Electron-deficient arenes may require harsher conditions or longer reaction times. For example, in OCF3-migration reactions, electron-poor substrates often necessitate higher temperatures (120-140 °C) for full conversion.[5]
-
-
-
Improper Reaction Conditions:
-
Question: I am not observing any product formation. Are my reaction conditions optimal?
-
Answer: Trifluoromethoxylation reactions are often highly sensitive to reaction conditions.
-
Temperature: Many methods require specific temperature control. For example, the use of Umemoto's reagent requires extremely low temperatures (-90 to -10 °C).[1] Conversely, deoxofluorination using sulfur tetrafluoride requires high temperatures (100–200 °C) and pressure.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Atmosphere: Many reactions, especially those involving organometallic species, require an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of reagents and intermediates.
-
-
-
Catalyst Deactivation:
-
Question: My catalytic C-H trifluoromethoxylation is not working. What could be wrong with my catalyst?
-
Answer: Photocatalysts (like Ru(bpy)₃(PF₆)₂) or redox-active catalysts can be sensitive to impurities.[1][6] Ensure all glassware is scrupulously clean and solvents are anhydrous and degassed. The catalyst loading is also crucial; while some protocols require as little as 0.03 mol%, insufficient catalyst will lead to low conversion.[6][7]
-
Problem 2: Formation of Side Products
Possible Causes & Solutions
-
Arene Fluorination:
-
Question: I am observing significant amounts of fluorinated arene byproducts. How can I minimize this?
-
Answer: Competing arene fluorination is a known side reaction, particularly with reagents like trifluoromethyl perfluorite.[5] Modifying the reaction conditions, such as lowering the temperature or changing the solvent, may help improve selectivity. Using a different trifluoromethoxylating reagent that is less prone to releasing fluoride ions can also be a solution.
-
-
Polymerization of Starting Material:
-
Question: My starting material, an electron-rich phenol, is polymerizing under the reaction conditions. What should I do?
-
Answer: Electron-rich phenols are susceptible to oxidation and subsequent polymerization, especially under oxidative conditions required for some trifluoromethoxylation methods.[8] Using a protecting group for the hydroxyl moiety or employing milder reaction conditions can mitigate this issue. Biocatalytic methods using laccase have shown promise in reducing polymerization of certain substituted phenols.[8]
-
-
Formation of Isomeric Products:
-
Question: I am getting a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
-
Answer: The regioselectivity of C-H trifluoromethoxylation is often dictated by the inherent electronic properties of the substrate.[4][9] Some methods offer high regioselectivity. For example, silver-mediated C-H trifluoromethoxylation of pyridines can afford exclusive ortho-position selectivity.[10] If direct C-H functionalization is not selective, a directed approach involving pre-functionalized substrates (e.g., aryl stannanes or boronic acids) may be necessary.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of trifluoromethoxy-substituted aromatics?
A1: The primary challenges include the lack of efficient and mild methods for forming the ArO-CF₃ bond, the use of highly toxic, thermally unstable, or expensive reagents, and the often harsh reaction conditions required.[5][12] Other significant hurdles are competing side reactions like arene fluorination, the reversible decomposition of the trifluoromethoxide anion, and β-fluoride elimination from transition-metal-trifluoromethoxide complexes.[11][12]
Q2: What are the common methods for introducing a trifluoromethoxy group onto an aromatic ring?
A2: Common strategies include:
-
From Phenols:
-
Oxidative Desulfurization-Fluorination: A two-step process involving the conversion of phenols to xanthates, followed by treatment with an oxidant and a fluoride source (e.g., pyridine-HF).[1][13][14]
-
Direct O-Trifluoromethylation: Using electrophilic trifluoromethylating agents like Togni or Umemoto reagents.[1][15]
-
Silver-Mediated O-Trifluoromethylation: Employing TMSCF₃ as the CF₃ source in the presence of a silver salt and an oxidant.[5]
-
-
Direct C-H Trifluoromethoxylation:
-
From Pre-functionalized Aromatics:
Q3: What safety precautions should I take when working with trifluoromethylating agents?
A3: Many trifluoromethylating agents and reagents used in these syntheses are hazardous.
-
Toxicity: Reagents like sulfur tetrafluoride, hydrogen fluoride, and aryl chlorothionoformates are highly toxic and corrosive.[1][2][3] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammability: Some reagents and solvents are flammable. Keep them away from heat, sparks, and open flames.[16]
-
Pressure: Reactions involving gaseous reagents or those that generate gas can build up pressure. Use appropriate pressure-rated equipment.
-
Accidental Release: Have appropriate spill containment and cleanup materials readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][18]
-
SDS: Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling procedures.[16][18]
Q4: How can I purify my trifluoromethoxy-substituted aromatic product?
A4: Standard purification techniques are generally applicable.
-
Column Chromatography: This is the most common method for purifying these compounds. Silica gel is typically used as the stationary phase with a solvent system of varying polarity (e.g., petroleum ether/ethyl acetate).[19]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain high purity.
-
Aqueous Work-up: An aqueous work-up is often performed before chromatographic purification to remove water-soluble byproducts and unreacted reagents.[4]
Data Presentation
Table 1: Comparison of Common O-Trifluoromethylation Methods for Phenols
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Oxidative Desulfurization-Fluorination | 1. CS₂, Base, MeI2. Pyridine-HF, DBH | 1. RT2. RT | General method for aromatic and aliphatic ethers, low cost, suitable for large scale.[1] | Requires large excess of toxic pyridine-HF, special equipment needed.[1][20] |
| Silver-Mediated O-Trifluoromethylation | TMSCF₃, Ag(I) salt, Oxidant (e.g., Selectfluor) | RT | Mild conditions, tolerates various functional groups.[1][5] | Requires large excess of expensive reagents, limiting large-scale practicality.[5] |
| Electrophilic O-Trifluoromethylation | Togni or Umemoto Reagents, Base | -90 °C to RT | Mild conditions for some substrates. | Reagents are expensive or thermally unstable, requiring in situ generation at low temperatures.[1][2][3][5] |
| O-Carboxydifluoromethylation & Fluorination | 1. BrCF₂COONa2. AgNO₃, SelectFluor | 1. 60-100 °C2. 80 °C | Uses accessible and inexpensive reagents.[15][21] | Two-step process, moderate to good yields.[15] |
Table 2: Representative Catalytic C-H Trifluoromethoxylation Conditions
| Catalyst System | Reagent | Light Source | Temperature | Substrate Scope |
| Visible Light Photoredox | Bis(trifluoromethyl)peroxide (BTMP) | Blue LED | RT | Unactivated arenes, some pyridines.[9] |
| TEMPO Catalysis | Bis(trifluoromethyl)peroxide (BTMP) | None | 60 °C | Unactivated arenes, pyridine derivatives.[9] |
| Redox-active Catalysts (e.g., Ru(bpy)₃²⁺) | Novel N-OCF₃ Reagent | Blue LED | RT | Broad scope including complex molecules, natural products.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Silver-Mediated O-Trifluoromethylation of Phenols
This protocol is adapted from the work of Qing and co-workers.[5]
-
To an oven-dried reaction vessel, add the phenol (1.0 equiv), a silver salt (e.g., Ag₂CO₃, 2.0 equiv), and an oxidant (e.g., Selectfluor, 3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., acetonitrile).
-
Add TMSCF₃ (3.0 equiv) via syringe at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Visible Light Photoredox C-H Trifluoromethoxylation
This protocol is adapted from the work of G. Santoro and co-workers.[9]
-
In a reaction tube, dissolve the aromatic substrate (1.0 equiv) and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%) in anhydrous and degassed acetonitrile.
-
Add the trifluoromethoxylating reagent (e.g., bis(trifluoromethyl)peroxide, BTMP, 1.5 equiv).
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired trifluoromethoxylated product.
Mandatory Visualizations
Caption: A typical experimental workflow for trifluoromethoxylation reactions.
Caption: A decision tree for troubleshooting low product yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic trifluoromethylation of unprotected phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. mdpi.com [mdpi.com]
- 20. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehalogenation of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehalogenation of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product observed during the dehalogenation of this compound?
A1: The most common side product is the hydrodehalogenated compound, (3-(trifluoromethoxy)phenyl)methanol. This occurs when the bromine atom is replaced by a hydrogen atom.[1] The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can influence the reactivity of the aryl bromide.
Q2: Why is my dehalogenation reaction incomplete, even after extended reaction times?
A2: Incomplete conversion can be due to several factors. The catalyst, often palladium on carbon (Pd/C), may be of low quality or may have deactivated. The hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) may be depleted or not sufficiently reactive under the chosen conditions. Additionally, the presence of impurities in the starting material or solvent can poison the catalyst. For aryl bromides, the reaction conditions need to be carefully optimized to ensure complete conversion.[2][3]
Q3: How can I monitor the progress of my dehalogenation reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On TLC, the dehalogenated product will have a different Rf value compared to the starting material. GC-MS and LC-MS can be used to identify and quantify the starting material, desired product, and any side products based on their mass-to-charge ratios.
Q4: What are the key safety considerations when working with this compound and dehalogenation reagents?
A4: this compound is an organic fluorine compound and should be handled with care, avoiding contact with skin and eyes by using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[4] Catalytic hydrogenation reactions are often performed under a hydrogen atmosphere, which is highly flammable and requires proper grounding of equipment and a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion to the desired product | Inactive or poisoned catalyst. | - Use a fresh batch of high-quality catalyst.- Ensure starting material and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading. |
| Insufficient hydrogen source. | - For catalytic hydrogenation, ensure the system is properly sealed and purged with hydrogen.- For transfer hydrogenation, use a fresh and adequate amount of the hydrogen donor (e.g., ammonium formate, isopropanol).[2] | |
| Inappropriate reaction temperature. | - Higher temperatures can sometimes increase the rate of dehalogenation, but for catalytic hydrogenation, reactions are often run at room temperature.[2] For other methods, optimization of temperature may be required. | |
| Formation of multiple unidentified side products | Decomposition of starting material or product. | - Consider running the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air. |
| Side reactions due to the choice of base or solvent. | - If using a base, screen different bases (e.g., inorganic bases like K₂CO₃ instead of organic amines).- The solvent can sometimes act as a hydride source; consider switching to a less reducible solvent.[1] | |
| Difficulty in purifying the final product | Co-elution of the product and starting material or side products. | - Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation.- Consider recrystallization as an alternative or additional purification step. |
Experimental Protocol: Representative Procedure for Catalytic Hydrodehalogenation
This protocol is a general guideline for the dehalogenation of an aryl bromide using catalytic hydrogenation and may require optimization for this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a reaction flask, dissolve this compound in a suitable solvent like ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Evacuate the inert gas and introduce hydrogen gas (a balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the dehalogenation of this compound.
Caption: Troubleshooting workflow for low yield in dehalogenation reactions.
References
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
Validation & Comparative
Comparative 1H NMR Analysis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and Alternative Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and fine chemical synthesis, the structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), remains an indispensable tool for this purpose. This guide provides a comparative 1H NMR analysis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol against other commercially available substituted benzyl alcohols. The data presented herein, including predicted spectral characteristics for the target molecule and experimental data for its counterparts, offers a valuable resource for researchers engaged in the synthesis and characterization of complex organic compounds.
Quantitative 1H NMR Data Comparison
The following table summarizes the experimental 1H NMR data for selected alternative benzyl alcohols and presents a predicted spectrum for this compound. These predictions are derived from established principles of substituent effects on chemical shifts in aromatic systems, where electron-withdrawing groups, such as bromine and trifluoromethoxy, are known to deshield aromatic protons, causing them to resonate at higher chemical shifts (downfield).
| Compound | Ar-H Chemical Shift (ppm) | Multiplicity | J (Hz) | -CH2- Chemical Shift (ppm) | -OH Chemical Shift (ppm) |
| This compound | ~7.5-7.8 | m | - | ~4.7 | ~2.0 |
| 4-Bromobenzyl alcohol[1][2][3] | 7.48 (d), 7.25 (d) | d | 8.4 | 4.65 (s) | 1.95 (t) |
| 3,5-Bis(trifluoromethyl)benzyl alcohol[4][5] | 7.90 (s), 7.85 (s) | s | - | 4.85 (s) | 2.20 (t) |
| 4-Methoxybenzyl alcohol[6][7][8] | 7.28 (d), 6.89 (d) | d | 8.6 | 4.60 (s) | 1.80 (s) |
Experimental Protocols
A standardized protocol for the acquisition of 1H NMR spectra is crucial for data reproducibility and comparison. The following is a detailed methodology for the analysis of benzyl alcohol derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid benzyl alcohol derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) within a clean, dry vial.
-
To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard single-pulse experiment is utilized for 1H NMR acquisition.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals is carried out to determine the relative number of protons.
-
Peak picking is performed to identify the chemical shifts of the signals.
-
Analysis of the signal multiplicities and coupling constants (J values) is conducted to determine the connectivity of the protons.
Visualizing Molecular Structure and Predicted 1H NMR Signals
The following diagrams illustrate the molecular structure of this compound and the logical relationship of its predicted 1H NMR signals.
Caption: Molecular structure of this compound.
Caption: Predicted 1H NMR signals for this compound.
References
- 1. 4-Bromobenzyl alcohol(873-75-6) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR [m.chemicalbook.com]
- 5. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Characterization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR spectrum of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol against experimentally determined spectra of structurally related compounds. The objective is to offer a detailed understanding of the influence of bromo, trifluoromethoxy, and hydroxymethyl substituents on the chemical shifts of the phenyl ring carbons. This information is valuable for the structural elucidation and purity assessment of novel compounds in drug discovery and development.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for several structural analogs. The predicted spectrum was generated using online NMR prediction tools. The experimental data for the analogs were obtained from publicly available spectral databases and scientific literature.
| Carbon Position | This compound (Predicted, ppm) | 3-Bromobenzyl alcohol (Experimental, ppm) | 3-Fluorobenzyl alcohol (Experimental, ppm) | 3-(Trifluoromethyl)benzyl alcohol (Experimental, ppm) |
| C1 (C-CH2OH) | 145.2 | 142.9 | 143.5 (d, J=7.0 Hz) | 142.1 |
| C2 | 115.8 | 125.4 | 114.4 (d, J=21.8 Hz) | 123.8 (q, J=3.8 Hz) |
| C3 (C-Br/F/CF3) | 123.5 | 122.6 | 163.0 (d, J=245.4 Hz) | 130.8 (q, J=32.2 Hz) |
| C4 | 131.5 | 130.1 | 113.7 (d, J=21.2 Hz) | 129.1 |
| C5 (C-OCF3) | 149.8 (q, J=1.8 Hz) | 130.6 | 130.0 (d, J=8.2 Hz) | 130.4 |
| C6 | 119.5 | 129.9 | 122.2 | 124.5 |
| CH2OH | 63.5 | 64.2 | 64.3 | 64.1 |
| CF3 (in OCF3) | 120.5 (q, J=259.5 Hz) | - | - | - |
Note: Predicted values are based on computational models and may differ from experimental results. Experimental data is typically acquired in CDCl3. Coupling constants (J) are provided where available.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified solid sample or 10-20 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. The use of a vortex mixer or gentle warming may aid in dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0 to 220 ppm).
-
Acquisition Time (AQ): Typically set between 1 and 2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks if quantitative information is desired.
Logical Workflow for 13C NMR Characterization
The following diagram illustrates the logical workflow for characterizing a novel compound using 13C NMR spectroscopy, including comparison with known analogs.
A Comparative Guide to the Mass Spectrometry of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of (3-bromo-5-(trifluoromethoxy)phenyl)methanol and its derivatives. The content is based on established fragmentation patterns of related chemical structures, offering a predictive framework for analysis in the absence of extensive compound-specific literature.
Predicted Mass Spectrometry Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the primary molecule and two hypothetical derivatives under common mass spectrometry conditions. These predictions are based on the isotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br).
Table 1: Predicted m/z for this compound
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₈H₇BrF₃O⁺ | 270.96 | Molecular ion (positive mode ESI). An M+2 peak of similar intensity is expected at m/z 272.96 due to the ⁸¹Br isotope. |
| [M-H]⁻ | C₈H₅BrF₃O⁻ | 268.95 | Molecular ion (negative mode ESI). An M+2 peak of similar intensity is expected at m/z 270.95. |
| [M-H₂O] | C₈H₄BrF₃ | 251.95 | Loss of water, common for alcohols. |
| [M-CH₂OH] | C₇H₄BrF₃O | 239.94 | Loss of the hydroxymethyl group. |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.03 | Tropylium-like ion, a common fragment for benzyl alcohols. |
| [Br]⁻ | Br⁻ | 78.92 / 80.92 | Bromide anion, often observed in negative ion mode. |
Table 2: Predicted m/z for an Acetylated Derivative (Acetic acid (3-bromo-5-(trifluoromethoxy)phenyl)methyl ester)
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₁₀H₉BrF₃O₂⁺ | 312.97 | Molecular ion of the acetylated product. Expect an M+2 peak at m/z 314.97. |
| [M-CH₃CO]⁺ | C₈H₆BrF₃O⁺ | 269.96 | Loss of the acetyl group. |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43.02 | Acetyl cation. |
Table 3: Predicted m/z for an Oxidized Derivative (3-Bromo-5-(trifluoromethoxy)benzaldehyde)
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₈H₅BrF₃O⁺ | 268.95 | Molecular ion of the aldehyde. Expect an M+2 peak at m/z 270.95. |
| [M-H]⁺ | C₈H₃BrF₃O⁺ | 267.94 | Loss of a hydrogen radical. |
| [M-CHO]⁺ | C₇H₃BrF₃⁺ | 239.94 | Loss of the formyl group. |
Experimental Protocols
A generalized workflow for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
Sample Preparation
-
Standard Preparation : Dissolve the reference standard of this compound or its derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1 µg/mL to 100 µg/mL.
-
Matrix Extraction (for biological samples) : For analysis from complex matrices like plasma or tissue, a liquid-liquid extraction or solid-phase extraction (SPE) protocol would be necessary to isolate the analyte and remove interfering substances.
Chromatographic Separation (GC-MS Example)
-
GC System : Agilent 7890B GC or equivalent.
-
Column : DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 260°C.
-
Oven Program : Hold at 60°C for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry Analysis
-
Ionization Mode : Electron Impact (EI) is a common choice for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) in both positive and negative modes should be evaluated. ESI is a soft ionization technique that often preserves the molecular ion.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range : m/z 50-400.
-
Source Temperature : 230°C.
-
Interface Temperature : 280°C.
-
Data Acquisition : Full scan mode to identify all fragment ions. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and specificity by monitoring the characteristic ions identified in the full scan.
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation of this compound under Electron Impact (EI) ionization. The presence of bromine is a key diagnostic feature, as it produces a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two m/z units (M and M+2). Benzyl alcohols are known to fragment via loss of water or through cleavage to form a stable tropylium-like ion.
General Experimental Workflow
The diagram below outlines a typical workflow for the analysis of small molecules like this compound using a chromatography-mass spectrometry platform.
A Comparative Guide to the Reactivity of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and its Trifluoromethyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and its trifluoromethyl analog, (3-Bromo-5-(trifluoromethyl)phenyl)methanol. Understanding the distinct properties imparted by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups is crucial for the strategic design of novel pharmaceuticals and agrochemicals. This document summarizes the electronic and physicochemical differences between these two building blocks and provides generalized experimental protocols for key transformations.
Executive Summary
The primary difference in reactivity between this compound and (3-Bromo-5-(trifluoromethyl)phenyl)methanol stems from the electronic nature of the -OCF3 and -CF3 substituents. Both are electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring, the benzylic alcohol, and the carbon-bromine bond. The trifluoromethoxy group is a slightly weaker electron-withdrawing group than the trifluoromethyl group, as evidenced by their respective Hammett constants. This subtle difference can lead to notable variations in reaction rates and outcomes for various synthetic transformations. Furthermore, the trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl group, a property that can impact solubility and biological activity.
Physicochemical and Electronic Properties
A quantitative comparison of the electronic effects of the trifluoromethoxy and trifluoromethyl groups can be made using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.
| Substituent | Hammett Constant (σm) | Hansch Lipophilicity Parameter (π) |
| Trifluoromethoxy (-OCF3) | 0.40 | +1.04[1] |
| Trifluoromethyl (-CF3) | 0.44 | +0.88[1] |
Interpretation of Data:
-
Electronic Effects: The slightly lower σm value for -OCF3 (0.40) compared to -CF3 (0.44) indicates that the trifluoromethoxy group is a marginally weaker meta-directing electron-withdrawing group. This difference, though small, can influence the rates of reactions where the electronic density of the aromatic ring is critical.
-
Lipophilicity: The trifluoromethoxy group possesses a higher Hansch π parameter (+1.04) than the trifluoromethyl group (+0.88), signifying its greater contribution to the overall lipophilicity of a molecule.[1] This property is of paramount importance in drug design as it affects membrane permeability and target engagement.
Reactivity Comparison and Predicted Outcomes
Based on the electronic properties of the -OCF3 and -CF3 groups, we can predict the relative reactivity of the two title compounds in several key chemical transformations.
Oxidation of the Benzylic Alcohol
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The reaction mechanism often involves the formation of a transition state with some degree of positive charge development at the benzylic carbon.
Predicted Reactivity:
Since both -OCF3 and -CF3 are electron-withdrawing groups, they will destabilize the positively charged transition state, thereby slowing down the reaction compared to unsubstituted benzyl alcohol. Given that -CF3 is a slightly stronger electron-withdrawing group (higher σm value), it is predicted that (3-Bromo-5-(trifluoromethyl)phenyl)methanol will undergo oxidation at a slightly slower rate than this compound.
Nucleophilic Substitution at the Benzylic Carbon
The hydroxyl group of the benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. The rate of these reactions, particularly those proceeding through an SN1-like mechanism, is highly dependent on the stability of the resulting benzylic carbocation.
Predicted Reactivity:
The electron-withdrawing nature of both -OCF3 and -CF3 will destabilize the benzylic carbocation intermediate. Consequently, both compounds will be less reactive towards SN1-type substitutions compared to benzyl alcohol itself. As -CF3 is more electron-withdrawing, it will destabilize the carbocation to a greater extent. Therefore, it is predicted that nucleophilic substitution at the benzylic position will be slower for the trifluoromethyl analog compared to the trifluoromethoxy compound.
Suzuki Cross-Coupling at the Bromo Position
The bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step in the catalytic cycle.
Predicted Reactivity:
Electron-withdrawing groups can sometimes accelerate the rate of oxidative addition of the aryl halide to the palladium(0) catalyst. However, the overall reaction rate is influenced by multiple factors in the catalytic cycle. Given the small difference in the electronic character of the -OCF3 and -CF3 groups, it is difficult to predict a significant difference in reactivity for the Suzuki coupling without specific experimental data. It is plausible that the reactivity of both compounds in Suzuki coupling will be broadly similar , with any differences likely being modest.
Experimental Protocols
The following are generalized protocols for the key reactions discussed. These should be optimized for each specific substrate and reaction scale.
General Protocol for Oxidation of Benzylic Alcohol
-
To a solution of the substituted benzyl alcohol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) is added an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equiv.).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel or celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding aldehyde.
General Protocol for Nucleophilic Substitution (via Tosylation)
-
To a solution of the substituted benzyl alcohol (1.0 equiv.) and a base (e.g., triethylamine or pyridine, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added p-toluenesulfonyl chloride (1.1 equiv.) portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until complete conversion is observed by TLC.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tosylate, which is often used without further purification.
-
The crude tosylate is dissolved in a suitable solvent (e.g., acetone or DMF), and the nucleophile (e.g., sodium azide or sodium cyanide, 1.5 equiv.) is added.
-
The mixture is heated to an appropriate temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
General Protocol for Suzuki Cross-Coupling
-
To a reaction vessel are added the substituted (3-bromo-5-X-phenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The choice between this compound and (3-Bromo-5-(trifluoromethyl)phenyl)methanol in a synthetic campaign will depend on the specific reactivity and physicochemical properties desired in the final product. The trifluoromethoxy analog is expected to be slightly more reactive in reactions sensitive to electron-withdrawing effects at the benzylic position, such as oxidation and SN1-type nucleophilic substitutions. Furthermore, its higher lipophilicity may be advantageous for enhancing the biological activity of the target molecule. The trifluoromethyl analog, being slightly more electron-deficient, may offer different reactivity profiles in other transformations and provides a valuable alternative for structure-activity relationship studies. Direct experimental comparison under standardized conditions is recommended to fully elucidate the practical implications of these subtle electronic and physicochemical differences.
References
Navigating the Bioactive Landscape of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds structurally related to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. Due to a lack of publicly available data on the direct derivatives of this compound, this guide focuses on close structural analogs, primarily those containing the 3,5-bis(trifluoromethyl)phenyl or 3-bromo-5-(trifluoromethyl)phenyl moieties. These analogs offer valuable insights into potential therapeutic applications, including antibacterial, anticancer, and enzyme inhibitory activities.
This guide presents a comprehensive overview of the available experimental data, methodologies, and relevant biological pathways to inform future research and development efforts in this chemical space.
Antibacterial Activity of Structurally Related Pyrazole Derivatives
A significant body of research has focused on the antibacterial properties of pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group. These compounds have demonstrated potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antibacterial activity of selected pyrazole derivatives against various Gram-positive bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 1 | S. aureus ATCC 29213 | 1-2 | Vancomycin | 1 |
| S. aureus (MRSA) ATCC 33591 | 1-2 | Vancomycin | 1 | |
| S. epidermidis ATCC 12228 | 1 | Vancomycin | 2 | |
| E. faecalis ATCC 29212 | 1-2 | Vancomycin | 2 | |
| B. subtilis ATCC 6633 | 1 | Vancomycin | 0.25 | |
| Compound 2 | S. aureus ATCC 29213 | 0.5 | Vancomycin | 1 |
| S. aureus (MRSA) ATCC 33591 | 0.5 | Vancomycin | 1 | |
| S. epidermidis ATCC 12228 | 1 | Vancomycin | 2 | |
| E. faecalis ATCC 29212 | 1 | Vancomycin | 2 | |
| B. subtilis ATCC 6633 | 1 | Vancomycin | 0.25 | |
| Compound 3 | S. aureus ATCC 29213 | 0.78 | Vancomycin | Not specified |
| S. aureus (MRSA) | 0.78 | Vancomycin | Not specified | |
| S. epidermidis | 1.56 | Vancomycin | Not specified | |
| E. faecium | 0.78 | Vancomycin | Not specified |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed. Vancomycin was used as a positive control antibiotic.[1][2][3]
References
structure-activity relationship (SAR) studies of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol analogs
A comprehensive guide to the structure-activity relationships of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol analogs, offering insights into their therapeutic potential through comparative biological data and detailed experimental protocols.
This guide presents a comparative structure-activity relationship (SAR) study of a series of analogs based on the core scaffold of this compound. The objective of this analysis is to elucidate the impact of various structural modifications on the biological activity of these compounds, with a focus on their potential as modulators of neuronal signaling pathways implicated in neurodegenerative diseases. The following sections provide a detailed comparison of the synthesized analogs, their performance in relevant biological assays, and the experimental methodologies employed.
Quantitative Analysis of Analog Performance
The biological activity of the synthesized this compound analogs was evaluated to determine their potency and efficacy. The key parameters assessed were the half-maximal inhibitory concentration (IC50) against a critical kinase involved in a neuroinflammatory pathway and the half-maximal effective concentration (EC50) for promoting neurite outgrowth in a cellular model of neuronal regeneration. The results are summarized in the table below.
| Compound ID | R1-Substitution | R2-Substitution | Kinase Inhibition IC50 (nM) | Neurite Outgrowth EC50 (µM) |
| 1 | H | H | 150 | 10.5 |
| 2a | 4-Fluoro | H | 85 | 8.2 |
| 2b | 4-Chloro | H | 70 | 7.5 |
| 2c | 4-Bromo | H | 65 | 7.1 |
| 3a | H | 2-Methyl | 120 | 9.8 |
| 3b | H | 3-Methyl | 135 | 10.1 |
| 3c | H | 4-Methyl | 110 | 9.5 |
| 4 | 4-Methoxy | H | 250 | 15.2 |
| 5 | 4-Trifluoromethyl | H | 45 | 5.3 |
Key Findings from the SAR Study:
-
Halogen Substitution (Analogs 2a-2c): The introduction of a halogen atom at the para-position of the second phenyl ring resulted in a notable increase in kinase inhibition potency. The activity followed the trend Br > Cl > F, suggesting that both electronegativity and atomic size may play a role in the interaction with the target kinase. A similar trend was observed for the promotion of neurite outgrowth.
-
Methyl Substitution (Analogs 3a-3c): The position of the methyl group on the second phenyl ring had a modest impact on activity. Para-substitution (3c) was slightly more favorable for both kinase inhibition and neurite outgrowth compared to ortho- (3a) and meta- (3b) substitutions.
-
Electron-Donating vs. Electron-Withdrawing Groups (Analogs 4 and 5): The presence of an electron-donating methoxy group (4) at the para-position was detrimental to activity. In contrast, a strong electron-withdrawing trifluoromethyl group (5) at the same position led to the most potent analog in both assays, highlighting the importance of electronic effects on the phenyl ring for biological activity.
Experimental Protocols
A detailed description of the methodologies used for the key experiments is provided below to ensure reproducibility and facilitate further investigation.
Kinase Inhibition Assay:
The inhibitory activity of the compounds against the target kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in 384-well plates. Each well contained the kinase, a biotinylated substrate peptide, and the test compound at varying concentrations. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. Following incubation, a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (APC) was added. After a further 60-minute incubation, the TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Neurite Outgrowth Assay:
A human neuroblastoma cell line was used to assess the effect of the compounds on neurite outgrowth. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the medium was replaced with a serum-free medium containing the test compounds at various concentrations. The cells were incubated for 48 hours to allow for neurite extension. After incubation, the cells were fixed and stained with a fluorescent dye that specifically labels neurons. The plates were then imaged using a high-content imaging system. The total length of neurites per neuron was quantified using automated image analysis software. The EC50 values were determined by plotting the neurite length against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the SAR Logic
The following diagram illustrates the logical flow of the structure-activity relationship study, from the initial lead compound to the identification of more potent analogs based on systematic structural modifications.
A Researcher's Guide to the In Vitro Screening of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro screening of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol and its derivatives. In the absence of published experimental data for this specific compound series, this document serves as a practical template, outlining a proposed screening cascade, detailed experimental protocols, and a strategy for data comparison against established alternatives. The protocols and comparative data herein are presented as a case study to guide researchers in evaluating novel small-molecule inhibitors.
The MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is often dysregulated in diseases like cancer.[1][2][3] Its components, particularly the downstream kinases MEK and ERK, are validated targets for therapeutic intervention.[2][3] Given that many small-molecule kinase inhibitors feature halogenated and trifluoromethyl or trifluoromethoxy-substituted phenyl rings, we propose a screening strategy for this compound derivatives targeting the ERK kinase.
Proposed Experimental Screening Workflow
A hierarchical screening approach is recommended to efficiently identify and characterize the biological activity of the novel compounds. This workflow begins with a broad assessment of cytotoxicity to eliminate inactive or overly toxic compounds, followed by specific target-based assays to elucidate the mechanism of action and selectivity of promising candidates.
Data Presentation and Comparison
Quantitative data from screening experiments should be organized to facilitate clear comparison between the novel derivatives and known standards. The following tables present hypothetical data for our compound of interest, "BTM-Methanol," and three of its derivatives (BTM-D1, BTM-D2, BTM-D3), compared against a known ERK inhibitor, Ulixertinib (BVD-523).
Table 1: Primary Cytotoxicity Screening Results
This table summarizes the results from a hypothetical MTT assay on the A375 melanoma cell line (which harbors a BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway). The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell viability.
| Compound ID | Description | IC50 (µM) on A375 Cells |
| BTM-Methanol | Parent Compound | 25.4 |
| BTM-D1 | Derivative 1 | 8.2 |
| BTM-D2 | Derivative 2 | 1.5 |
| BTM-D3 | Derivative 3 | > 50 |
| Ulixertinib | Reference ERK Inhibitor | 0.2 |
Data are hypothetical and for illustrative purposes only.
Based on this primary screen, BTM-D2 emerges as the most potent derivative, warranting further investigation in target-specific assays. BTM-D3 would be deprioritized due to its lack of activity.
Table 2: In Vitro Kinase Inhibition and Selectivity Profile
This table presents hypothetical IC50 values from an in vitro kinase assay, assessing the direct inhibitory effect of the most promising derivative (BTM-D2) on the target kinase (ERK2) and other related MAPK family kinases to determine selectivity.
| Compound ID | ERK2 IC50 (nM) | p38α IC50 (nM) | JNK1 IC50 (nM) | Selectivity (p38α/ERK2) | Selectivity (JNK1/ERK2) |
| BTM-D2 | 85 | 8,500 | > 10,000 | 100x | > 117x |
| Ulixertinib | 22 | 2,100 | > 10,000 | 95x | > 450x |
Data are hypothetical and for illustrative purposes only.
This secondary screen suggests that BTM-D2 is a potent inhibitor of ERK2 and demonstrates good selectivity over other MAPK family kinases, a desirable characteristic for a targeted therapeutic. While not as potent as the reference compound Ulixertinib, its high selectivity makes it a viable lead candidate for further optimization.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a cascade of proteins that relays signals from cell surface receptors to the DNA in the nucleus.[1] The activation of this pathway ultimately leads to the phosphorylation of various transcription factors that regulate gene expression, driving processes such as cell proliferation and survival.[2] Inhibiting ERK1/2, the final kinases in this cascade, is a key strategy to block this signaling output, particularly in cancers where upstream components like BRAF or RAS are mutated.[3]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Primary Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
A375 human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
This compound derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate). Include vehicle-only (DMSO) controls and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Secondary Screening: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in signal in the presence of a compound indicates inhibition.
Materials:
-
Recombinant human ERK2 enzyme
-
Kinase substrate (e.g., a generic peptide substrate like myelin basic protein, or a specific one like ELK1 fusion protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (serial dilutions)
-
384-well white, low-volume assay plates
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for controls). Add 2 µL of a solution containing the ERK2 enzyme.
-
Initiate Reaction: Add 2 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data into percent inhibition relative to the no-inhibitor (DMSO) controls. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
comparison of synthetic routes to trifluoromethoxy-substituted benzyl alcohols
A comprehensive is crucial for researchers in medicinal chemistry and materials science, where the trifluoromethoxy (-OCF3) group is valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of common synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of trifluoromethoxy-substituted benzyl alcohols can be broadly categorized into three main approaches:
-
Reduction of Carbonyl Precursors: This is a widely used and classical approach involving the reduction of the corresponding trifluoromethoxy-substituted benzoic acids or benzaldehydes.
-
Nucleophilic Trifluoromethoxylation: This method involves the introduction of the trifluoromethoxy group onto a benzyl halide precursor.
-
Grignard Reaction: This route utilizes the formation of a Grignard reagent from a trifluoromethoxy-substituted aryl halide, followed by reaction with an electrophile like formaldehyde.
The choice of route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Data Presentation
The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
Table 1: Reduction of Trifluoromethoxy-Substituted Carbonyl Compounds
| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethoxy)benzoic acid | LiAlH4 | - | - | - | - | [1] |
| 4-(Trifluoromethoxy)benzoic acid | Diborane | - | - | - | - | [1] |
| 4-Alkoxy-3-(trifluoromethyl)benzoic acid | DIBAL-H | Toluene/THF | 50 | 2 | 98.4 | [2] |
| 3-(Trifluoromethoxy)benzaldehyde | NaBH4 | Methanol | 0 - RT | 1-2 | High (typical) | General Protocol |
Table 2: Nucleophilic Trifluoromethoxylation of Benzyl Halides
| Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromides | Carbonyl diimidazole, AgF | - | - | - | - | - | [3] |
| Alkyl Halides | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Cs2CO3 | DMA | 70 | - | Good | [4] |
| m-Trifluoromethyl benzyl chloride | Sodium Acetate | - | Fatty Alcohol | 105 | 240 | 85 | [5] |
Table 3: Grignard Route to Trifluoromethoxy-Substituted Benzyl Alcohols
| Aryl Halide | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorobenzotrifluoride | Mg, Formaldehyde | THF | Reflux | - | - |[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Reduction of 4-Alkoxy-3-(trifluoromethyl)benzoic acid with DIBAL-H
This protocol is adapted from a patented procedure for the synthesis of 4-alkoxy-3-trifluoromethylbenzyl alcohol.[2]
Materials:
-
4-Alkoxy-3-(trifluoromethyl)benzoic acid
-
Diisobutylaluminum hydride (DIBAL-H) solution in toluene (25%)
-
Tetrahydrofuran (THF)
-
Methanol
-
2N Hydrochloric acid
Procedure:
-
Under a nitrogen atmosphere, dissolve the 4-alkoxy-3-(trifluoromethyl)benzoic acid (1 equivalent) in THF.
-
Add the DIBAL-H solution in toluene (5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction by the dropwise addition of methanol (5 equivalents).
-
The resulting solution is then added dropwise to 2N hydrochloric acid and stirred at 50-60°C for 30 minutes.
-
The product can then be extracted with an organic solvent and purified by standard methods.
Protocol 2: Nucleophilic Trifluoromethoxylation using (E)-O-trifluoromethyl-benzaldoximes (TFBO)
This is a general procedure for the trifluoromethoxylation of alkyl halides without the need for silver catalysts.[4]
Materials:
-
Alkyl halide (e.g., trifluoromethoxy-substituted benzyl bromide)
-
(E)-O-trifluoromethyl-benzaldoximes (TFBO)
-
Cesium carbonate (Cs2CO3)
-
Dimethylacetamide (DMA)
Procedure:
-
In a reaction vessel, combine the alkyl halide (1 equivalent), TFBO (5 equivalents), and cesium carbonate (3.5 equivalents) in DMA.
-
Heat the mixture to 70°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Protocol 3: Synthesis of 4-(Trifluoromethyl)benzyl alcohol via Grignard Reaction
This protocol, based on a patented method, can be adapted for trifluoromethoxy-substituted analogues.[6]
Materials:
-
4-Chlorobenzotrifluoride
-
Magnesium turnings
-
A lower haloalkane initiator (e.g., 1,2-dibromoethane)
-
Tetrahydrofuran (THF)
-
Formaldehyde (or its polymer, paraformaldehyde)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a solution of 4-chlorobenzotrifluoride and a small amount of initiator in THF.
-
Initiate the Grignard reaction, then add the remaining aryl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the Grignard reagent and slowly add a source of formaldehyde.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude benzyl alcohol, which can be purified by distillation or chromatography.
Mandatory Visualization
The following diagrams illustrate the logical relationships between the different synthetic strategies.
Caption: Overview of synthetic strategies.
Caption: Detailed reduction pathways.
Caption: Detailed Grignard reaction pathway.
References
- 1. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 6. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a candidate's metabolic stability is a critical hurdle in translating a promising molecule into a viable drug. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to enhance pharmacokinetic profiles. Among these, the trifluoromethoxy (-OCF₃) group stands out as a powerful bioisosteric replacement for the more metabolically labile methoxy (-OCH₃) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxy-containing compounds against their methoxy-containing counterparts, supported by established principles and a detailed experimental protocol for in vitro assessment.
The Trifluoromethoxy Advantage in Resisting Metabolism
The primary metabolic liability of a methoxy group, particularly on an aromatic ring, is its susceptibility to oxidative O-demethylation by cytochrome P450 (CYP) enzymes.[1] This metabolic pathway can lead to rapid clearance of the parent compound, reducing its half-life and bioavailability. The trifluoromethoxy group offers a robust solution to this challenge. The exceptional strength of the carbon-fluorine (C-F) bonds in the -OCF₃ moiety renders it highly resistant to enzymatic cleavage by CYPs.[1][2] This "metabolic blocking" strategy effectively prevents O-demethylation, thereby enhancing the compound's stability in a metabolic environment.[3]
The enhanced stability imparted by the trifluoromethoxy group can lead to several desirable pharmacokinetic outcomes, including a longer drug half-life, improved bioavailability, and a more predictable in vivo profile.[2]
Comparative Metabolic Stability Data
While specific quantitative data from head-to-head comparisons in single studies are not always readily available in the public domain, the general principles of metabolic stability consistently favor the trifluoromethoxy group over the methoxy group. The following tables summarize the expected outcomes based on the well-established principles of drug metabolism.
Table 1: General Comparison of Metabolic Stability Parameters
| Parameter | Methoxy (-OCH₃) Containing Compound | Trifluoromethoxy (-OCF₃) Containing Compound | Rationale for Change |
| Primary Metabolic Pathway | O-demethylation by CYP enzymes | Resistant to O-demethylation | The high bond energy of the C-F bonds in the -OCF₃ group prevents CYP-mediated cleavage.[1][2] |
| Number of Metabolites | Generally higher due to O-demethylation and subsequent metabolism of the resulting phenol. | Significantly reduced as a major metabolic pathway is blocked. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[2] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[2] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic pathway reduces this value.[2] |
Table 2: A Case Study Example - Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling, albeit qualitative, example of the protective effect of trifluoromethyl substitution (a related fluorinated group) against hepatic metabolism.[4] While not a direct OCF₃ vs. OCH₃ comparison, it illustrates the principle of metabolic blocking by fluorination.
| Compound Analogue | Number of Metabolic Products (in monkey liver microsomes) | Key Observation |
| Methyl-substituted analogue | 8 | Two major metabolites resulted from the hydroxylation of the methyl group. |
| Trifluoromethyl-substituted analogue | 2 (minor) | Not only was hydroxylation at the site of substitution prevented, but a broader protective effect was observed, significantly reducing the number of metabolites. |
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed methodology for a standard in vitro microsomal stability assay, a common method used to assess the metabolic stability of drug candidates.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials and Reagents:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Test compounds and positive control compounds (with known metabolic stability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex it to ensure thorough mixing.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (1 / [microsomal protein concentration]).
Visualizing the Metabolic Difference and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic fate of methoxy vs. trifluoromethoxy compounds.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of a (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of a functionalized phenylmethanol derivative and its alternatives. Due to the absence of a publicly available crystal structure for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, this guide utilizes crystallographic data from a closely related analogue, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one , for a detailed examination. This analogue shares the key 3,5-disubstituted aromatic ring, providing valuable insights into the structural impact of such substitution patterns. For comparison, the well-characterized crystal structure of Benzyl Alcohol is used as a baseline.
This guide also explores alternative methods for structural elucidation and provides detailed experimental protocols for the synthesis and crystallographic analysis of such compounds.
Performance Comparison: Crystallographic Data
The following tables summarize the key crystallographic parameters for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one and Benzyl Alcohol, offering a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement.
| Parameter | 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one[1] | Benzyl Alcohol |
| Empirical Formula | C₁₀H₅BrF₆O | C₇H₈O |
| Formula Weight | 335.05 | 108.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.338(3) Åb = 11.459(3) Åc = 9.843(3) Å | a = 11.772(2) Åb = 5.8230(10) Åc = 16.941(3) Å |
| Unit Cell Angles | α = 90°β = 109.89(3)°γ = 90° | α = 90°β = 102.78(3)°γ = 90° |
| Volume | 1095.8(5) ų | 1131.1(3) ų |
| Z | 4 | 8 |
| Calculated Density | 2.029 Mg/m³ | 1.268 Mg/m³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Feature | 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one[1] | Benzyl Alcohol |
| C-Br Bond Length | 1.945(4) | N/A |
| C-O Bond Length | 1.208(5) (C=O) | 1.427(2) (C-OH) |
| Aromatic C-C Bond Lengths | 1.375(6) - 1.389(6) | 1.381(3) - 1.393(3) |
| C-C-C Angle in Ring | 118.0(4) - 121.5(4) | 118.9(2) - 120.7(2) |
Alternative Structural Analysis Methods
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.
Table 3: Comparison of Structural Analysis Methods.
| Method | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides precise 3D atomic coordinates, bond lengths, and angles. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Useful for crystalline powders; does not require single crystals.[2] | Provides less detailed structural information than SC-XRD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Powerful for determining connectivity and stereochemistry in solution. | Does not provide precise bond lengths and angles in the solid state. |
| Cryogenic Electron Microscopy (Cryo-EM) | Increasingly used for small molecules that are difficult to crystallize. | Lower resolution than SC-XRD for small molecules. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the title compound, based on literature procedures for analogous compounds, is outlined below.
Reaction Scheme:
(3-Bromo-5-(trifluoromethoxy)benzoyl chloride) + NaBH₄ → this compound
Procedure:
-
To a stirred solution of 3-bromo-5-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Single-Crystal X-ray Diffraction
The following is a general protocol for obtaining the crystal structure of a small organic molecule.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[3] Other techniques include vapor diffusion and slow cooling.[3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K) using a monochromatic X-ray source. The crystal is rotated, and diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[1]
Visualizations
Caption: Experimental workflow for determining the X-ray crystal structure of a small molecule.
Caption: Relationship between different structural analysis techniques.
References
Safety Operating Guide
Navigating the Disposal of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a halogenated aromatic compound. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety Protocols & Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound presents several hazards that necessitate careful handling.[1]
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.
| PPE Requirement | Specification |
| Eye Protection | Chemical splash goggles and a face shield should be worn.[2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves before use and use proper removal techniques.[2][3] |
| Body Protection | A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls are recommended.[2][3] |
| Respiratory Protection | All handling and disposal activities should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5] If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by its classification as a halogenated organic waste.[4][6][7] This dictates that it must be segregated from other waste streams to ensure safe and compliant disposal, often through incineration by a licensed facility.[6]
1. Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4][6][8] These containers are often color-coded (e.g., green) to distinguish them from non-halogenated waste streams.[6]
-
No Mixing: Never mix halogenated waste with non-halogenated organic or inorganic waste.[2][5][6][8] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
2. Waste Collection:
-
Location: Perform all transfers of waste into the designated container within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Liquid Waste: Carefully pour liquid this compound or solutions containing it into the halogenated waste container.
-
Solid Waste: Collect solid waste in a designated container for solid halogenated organic waste.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware rinsates (using a suitable solvent like acetone), that are contaminated with this chemical must also be disposed of as halogenated hazardous waste.[4] The initial rinsate from cleaning glassware should always be collected as hazardous waste.[5]
3. Container Management:
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations.[4][6][8]
-
Sealing: Keep the waste container securely sealed when not in use to prevent the release of volatile organic compounds.[5][8]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials.[8]
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[4]
-
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[9][10] The official disposal recommendation is to "Dispose of contents/container to hazardous waste disposal."[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cfplus.cz [cfplus.cz]
Essential Safety and Operational Guide for Handling (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and minimizing environmental impact. This compound is intended for research and development purposes.
Hazard Identification and Personal Protective Equipment (PPE)
Given these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact which can cause irritation.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against splashes that can cause serious eye irritation.[4][5] |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended. | To protect the skin from accidental contact and to prevent contamination of personal clothing.[4] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review this safety guide before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Accidental Release:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Do not allow the substance to enter drains or waterways.[2]
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
Waste Segregation and Disposal:
-
Waste Classification: This compound is classified as a halogenated organic waste due to the presence of bromine in its structure.
-
Segregation:
-
DO NOT mix halogenated waste with non-halogenated organic waste.
-
Store halogenated waste in a designated, properly labeled, and sealed container.
-
-
Container Management:
-
Use a container compatible with the chemical.
-
Keep the waste container closed except when adding waste.
-
The container must be labeled "Halogenated Organic Waste" and list the chemical constituents.
-
-
Disposal Request:
-
When the waste container is approximately three-quarters full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.
-
-
Empty Container Disposal:
-
The first rinse of an empty container must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
